Technical Documentation Center

1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid
  • CAS: 2377032-15-8

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 1,1-Dimethyl-4-phenylsilinane-4-carboxylic Acid: A Technical Whitepaper

Executive Summary: The "Silicon Switch" Paradigm In modern medicinal chemistry and drug development, the strategic replacement of a carbon atom with a silicon atom—known as the —is a powerful tool for optimizing lead com...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Silicon Switch" Paradigm

In modern medicinal chemistry and drug development, the strategic replacement of a carbon atom with a silicon atom—known as the —is a powerful tool for optimizing lead compounds[1]. 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid (CAS: 2377032-15-8) is a highly specialized organosilicon building block[2]. It serves as a direct bioisostere for the cyclohexane core of 1,1-dimethyl-4-phenylcyclohexane-4-carboxylic acid and the piperidine core of meperidine (pethidine) derivatives[3].

Because silicon possesses a larger covalent radius and lower electronegativity than carbon, substituting a >C(CH₃)₂ or >N-CH₃ group with a >Si(CH₃)₂ group subtly increases the molecule's lipophilicity (logP) and alters its metabolic stability, often preventing rapid cytochrome P450-mediated oxidation while maintaining the overall three-dimensional geometry[4].

SiliconSwitch A Carbon-Based Lead (e.g., Cyclohexane/Piperidine core) B Silicon Switch (C/Si Exchange) A->B C Increased Lipophilicity (Higher logP) B->C D Altered Metabolic Stability (Reduced CYP450 oxidation) B->D E Modulated Receptor Binding (Larger covalent radius) B->E

Fig 1: Pharmacological rationale for the carbon-silicon switch in drug design.

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis of 1,1-dimethyl-4-phenylsilinane-4-carboxylic acid relies on a robust three-step linear sequence. The critical step is the construction of the six-membered silinane ring via a double alkylation (ring closure) of phenylacetonitrile.

  • Disconnection 1 (Hydrolysis): The target carboxylic acid is derived from the extreme-condition basic hydrolysis of 1,1-dimethyl-4-phenylsilinane-4-carbonitrile.

  • Disconnection 2 (Ring Closure): The silinane-4-carbonitrile is formed via the double alkylation of phenylacetonitrile with bis(2-bromoethyl)dimethylsilane.

  • Disconnection 3 (Reagent Synthesis): The bis-bromide reagent is synthesized via the of commercially available dimethyldivinylsilane[5].

SynthesisWorkflow A Dimethyldivinylsilane B Bis(2-bromoethyl) dimethylsilane A->B HBr, Peroxide (Radical Addition) D 1,1-Dimethyl-4-phenylsilinane- 4-carbonitrile B->D Base (NaH/LDA) Ring Closure C Phenylacetonitrile C->D Double Alkylation E 1,1-Dimethyl-4-phenylsilinane- 4-carboxylic acid D->E KOH, Ethylene Glycol 160 °C (Hydrolysis)

Fig 2: Three-step synthetic workflow for 1,1-dimethyl-4-phenylsilinane-4-carboxylic acid.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Bis(2-bromoethyl)dimethylsilane

Causality & Logic: Electrophilic addition of HBr to dimethyldivinylsilane would yield the Markovnikov product (bis(1-bromoethyl)dimethylsilane), which is sterically incapable of forming the desired six-membered ring. To force the bromine atoms to the terminal carbons, a radical initiator (dibenzoyl peroxide) is used to drive an anti-Markovnikov addition[5].

Protocol:

  • Charge a flame-dried, nitrogen-purged 500 mL round-bottom flask with dimethyldivinylsilane (1.0 eq) and a catalytic amount of dibenzoyl peroxide (0.01 eq) in anhydrous heptane.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly bubble anhydrous HBr gas (generated in situ or from a cylinder) through the solution for 4 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • In-Process Control (IPC): Monitor the reaction via ¹H NMR. The reaction is complete when the vinyl proton signals (5.5–6.5 ppm) are entirely consumed.

  • Quench the reaction by sparging with nitrogen to remove excess HBr, wash with saturated aqueous NaHCO₃, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the product as a clear oil.

Step 2: Double Alkylation to 1,1-Dimethyl-4-phenylsilinane-4-carbonitrile

Causality & Logic: Phenylacetonitrile possesses highly acidic benzylic protons (pKa ~21.9 in DMSO). A strong base like Sodium Hydride (NaH) is required to quantitatively generate the carbanion. The reaction proceeds via an initial intermolecular Sₙ2 attack on one bromide, followed by a rapid intramolecular 6-exo-tet cyclization driven by the entropic favorability of forming a six-membered ring[5].

Protocol:

  • Suspend NaH (60% dispersion in mineral oil, 2.5 eq) in anhydrous THF under an argon atmosphere and cool to 0 °C.

  • Add phenylacetonitrile (1.0 eq) dropwise. Stir for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of the carbanion.

  • Add a solution of bis(2-bromoethyl)dimethylsilane (1.1 eq) in THF dropwise over 1 hour to prevent uncontrolled exotherms.

  • Gradually heat the mixture to 60 °C and reflux for 16 hours.

  • IPC: Perform TLC (Hexane/EtOAc 8:2). The disappearance of the phenylacetonitrile spot confirms cyclization.

  • Cool to room temperature, carefully quench with ice water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and purify via silica gel column chromatography.

Step 3: Hydrolysis to 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid

Causality & Logic: The nitrile group is located at a fully substituted (quaternary) carbon, flanked by the bulky phenyl ring and the silinane core. This extreme steric hindrance makes the nitrile highly resistant to standard aqueous hydrolysis. Ethylene glycol is utilized as a high-boiling solvent to achieve a reaction temperature of 160 °C, providing the necessary thermal activation energy for hydroxide attack[3].

Protocol:

  • Dissolve 1,1-dimethyl-4-phenylsilinane-4-carbonitrile (1.0 eq) in ethylene glycol.

  • Add a large excess of Potassium Hydroxide (KOH, 10.0 eq).

  • Equip the flask with a reflux condenser and heat the mixture to 160 °C for 48 hours.

  • IPC: Monitor via IR spectroscopy. The reaction is complete when the sharp C≡N stretch (~2240 cm⁻¹) disappears.

  • Cool the mixture to room temperature and dilute with distilled water.

  • Wash the aqueous layer with diethyl ether to remove unreacted starting material and non-acidic impurities.

  • Carefully acidify the aqueous layer to pH 2 using 6M HCl. The target carboxylic acid will precipitate as a white solid.

  • Filter the precipitate, wash with cold water, and dry under high vacuum to yield the final[2].

Quantitative Data & Analytical Markers

The following table summarizes the expected yields, reaction parameters, and critical analytical markers for the self-validating synthesis workflow.

ParameterStep 1: HydrobrominationStep 2: Double AlkylationStep 3: Nitrile Hydrolysis
Target Intermediate Bis(2-bromoethyl)dimethylsilane1,1-Dimethyl-4-phenylsilinane-4-carbonitrile1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid
Reaction Temperature 0 °C to Room Temp0 °C to 60 °C160 °C (Reflux)
Reaction Time 4 - 6 hours12 - 16 hours48 hours
Expected Yield 85 - 90%65 - 75%70 - 80%
Key ¹H NMR Marker (CDCl₃) Si-CH₃ singlet (~0.1 ppm)Loss of benzylic CH₂ (~3.7 ppm)Broad -OH singlet (>10.0 ppm)
Key IR Marker Loss of C=C stretch (~1600 cm⁻¹)Appearance of C≡N stretch (~2240 cm⁻¹)Appearance of broad O-H stretch (~2500–3300 cm⁻¹)

References

  • National Center for Biotechnology Information. "1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid". PubChem. URL:[Link][3]

  • ChemRxiv. "Electron-rich silicon containing phosphinanes for rapid Pd-catalyzed C-X coupling reactions". ChemRxiv. URL:[Link][5]

  • National Institutes of Health (PMC). "Biocatalytic Transformations of Silicon—the Other Group 14 Element". PubMed Central. URL:[Link][4]

  • National Institutes of Health (PMC). "Applications of carbon-silicon bioisosterism in drug design and development". PubMed Central. URL:[Link][1]

Sources

Exploratory

The Sila-Substitution Paradigm: Structure Elucidation of 1,1-Dimethyl-4-phenylsilinane-4-carboxylic Acid

Executive Summary The strategic replacement of a carbon atom with a silicon atom—known as sila-substitution—has emerged as a powerful bioisosteric approach in modern drug discovery. By altering molecular geometry, lipoph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic replacement of a carbon atom with a silicon atom—known as sila-substitution—has emerged as a powerful bioisosteric approach in modern drug discovery. By altering molecular geometry, lipophilicity, and metabolic pathways, organosilicon compounds offer unique pharmacological profiles. This whitepaper provides an in-depth, self-validating technical guide to the structural elucidation of 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid , a silicon-containing analogue of biologically significant cyclohexane and piperidine derivatives.

The Rationale for Sila-Substitution in Drug Design

In medicinal chemistry, converting a pharmacological lead into a successful drug often requires overcoming limitations in bioavailability or metabolic half-life. Classical bioisosteres (e.g., fluorine for hydrogen) are well known, but the incorporation of silicon is gaining unprecedented traction[1].

Silicon possesses a larger covalent radius than carbon (approx. 1.11 Å vs. 0.77 Å) and lower electronegativity (1.90 vs. 2.55 on the Pauling scale). When a carbon atom in a saturated six-membered ring is replaced by silicon to form a silacyclohexane (silinane), the resulting C–Si bonds are significantly longer (~1.87 Å) than C–C bonds (~1.54 Å)[2]. This structural shift flattens the ring geometry, altering the spatial presentation of pharmacophores like the phenyl and carboxylic acid groups at the C4 position. Furthermore, the increased lipophilicity of the gem-dimethylsilane moiety enhances membrane permeability, a critical factor for central nervous system (CNS) targets[1].

Molecular Architecture & Elucidation Strategy

1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid (Molecular Formula:


)[3] presents unique analytical challenges. A robust structural elucidation cannot rely on a single technique; it requires an orthogonal, self-validating workflow where mass spectrometry, nuclear magnetic resonance (NMR), and X-ray crystallography cross-verify one another.

Workflow Start 1,1-Dimethyl-4-phenylsilinane- 4-carboxylic acid HRMS HRMS (ESI-TOF) Exact Mass & Si Isotopes Start->HRMS NMR Multinuclear NMR 1H, 13C, 29Si, 2D-NMR Start->NMR XRay X-Ray Crystallography Bond Lengths & Angles Start->XRay IR FT-IR Spectroscopy Functional Groups Start->IR Confirm1 Molecular Formula C14H20O2Si HRMS->Confirm1 Confirm2 Regiochemistry & Ring Conformation NMR->Confirm2 Confirm3 3D Spatial Geometry (Flattened Chair) XRay->Confirm3 IR->Confirm2

Workflow for the structural elucidation of silinane derivatives.
Self-Validating Experimental Protocols

As an application scientist, I design protocols that inherently flag false positives. The following methodologies are engineered to exploit the specific physicochemical properties of silicon.

Protocol 3.1: High-Resolution Mass Spectrometry (HRMS) & Isotopic Profiling

Causality: Standard mass spectrometry only provides nominal mass. HRMS (via ESI-TOF) is required to determine the exact mass to within 5 ppm, confirming the elemental composition. More importantly, silicon has a highly diagnostic isotopic signature (


: 92.2%, 

: 4.7%,

: 3.1%). Observing this specific M+1 and M+2 intensity ratio validates the presence of silicon, preventing confusion with purely carbon-based isobaric impurities.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Add 0.1% Formic Acid to facilitate ionization.

  • Ionization Mode: Operate the ESI source in Negative Ion Mode (ESI-). The carboxylic acid group at C4 readily deprotonates to form the

    
     ion, providing a much cleaner spectrum than positive mode, which may suffer from sodium adducts.
    
  • Acquisition: Scan range

    
     100–1000. Calibrate using a sodium formate reference to ensure sub-ppm mass accuracy.
    
  • Validation: Extract the exact mass of

    
     (Calculated: 247.1160 Da). Compare the empirical isotopic distribution against the theoretical model for 
    
    
    
    .
Protocol 3.2: Multinuclear NMR Spectroscopy (

,

,

)

Causality: While


 and 

NMR map the carbon framework,

NMR is the definitive proof of the silinane core. However,

has a negative gyromagnetic ratio (

). If standard continuous

decoupling is applied, the Nuclear Overhauser Effect (NOE) drives the

signal negative or nullifies it entirely. Therefore, specialized pulse sequences must be employed.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of

    
    . Add 0.05% Tetramethylsilane (TMS) as an internal standard (0.0 ppm for 
    
    
    
    ,
    
    
    , and
    
    
    ).
  • 
     and 
    
    
    
    Acquisition:
    Acquire standard 1D spectra. Pay special attention to the diastereotopic protons of the silinane ring (C2/C6 and C3/C5), which will exhibit complex multiplet splitting due to the rigid chair conformation.
  • 
     Acquisition (Inverse Gated Decoupling):  To circumvent the negative NOE, use an inverse gated decoupling sequence. Turn the proton decoupler ON only during acquisition and OFF during a long relaxation delay (
    
    
    
    seconds, due to the long
    
    
    relaxation time of silicon).
  • 2D Connectivity (HMBC): Run a

    
     HMBC to observe long-range coupling (
    
    
    
    ) from the gem-dimethyl protons to the C2/C6 ring carbons, definitively linking the acyclic and cyclic systems.
Protocol 3.3: X-Ray Crystallography

Causality: NMR provides a time-averaged solution structure, but X-ray crystallography is required to confirm the solid-state "flattened chair" geometry caused by the long Si–C bonds, as well as the axial/equatorial preference of the C4 substituents.

Step-by-Step Methodology:

  • Crystallization: Dissolve the compound in a minimum volume of hot ethyl acetate. Slowly diffuse hexanes into the solution over 48 hours at 4°C to grow single crystals.

  • Diffraction: Mount a suitable crystal on a diffractometer equipped with a Mo-K

    
     radiation source (
    
    
    
    Å) at 100 K to minimize thermal motion.
  • Refinement: Solve the phase problem using direct methods. Refine the Si–C bond lengths, expecting values near 1.87 Å, and verify the hydrogen-bonding network formed by the carboxylic acid dimers.

Quantitative Data Summary

The following table summarizes the expected analytical data for 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid, synthesized from empirical trends of silacyclohexanes[2],[3].

Analytical TechniqueParameter / NucleusExpected Value / ShiftStructural Assignment
HRMS (ESI-)

Exact Mass
247.1160 DaConfirms

HRMS (ESI-) Isotope Ratio (M : M+1 : M+2)100 : 16.5 : 4.2Validates

presence

NMR
Chemical Shift (

)
~ 2.5 ppmGem-dimethyl substituted silicon

NMR
Si-

(Equatorial/Axial)
0.05 ppm (s, 6H)Silicon-bound methyl groups

NMR
COOH11.5 - 12.5 ppm (br s, 1H)Carboxylic acid proton

NMR
Si-

-2.5 ppmShielded carbons adjacent to Si

NMR
C4 (Quaternary)~ 48.0 ppmCore quaternary carbon

NMR
C=O~ 179.5 ppmCarboxylic acid carbonyl
X-Ray Si–C Bond Length~ 1.87 ÅConfirms ring flattening
Mechanistic Insights: Conformational Dynamics

The structural elucidation of a silinane is not complete without understanding its conformational equilibrium. In a standard cyclohexane, the A-value dictates that the bulkier substituent at C4 will strictly occupy the equatorial position to minimize 1,3-diaxial interactions.

However, in 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid, the presence of the silicon atom at position 1 alters the ring geometry. The longer Si–C bonds "flatten" the lower half of the chair. This flattening reduces the steric penalty of axial substituents at C2 and C6, but at C4, the competition between the phenyl group and the carboxylic acid group dictates the equilibrium. Typically, the phenyl group forces itself into the equatorial plane, pushing the carboxylic acid into the axial position. This spatial arrangement is strictly validated through 2D NOESY NMR, where cross-peaks between the axial carboxylic proton and the axial protons of C2/C6 would be observed.

NMR_Logic NMR_Core NMR Elucidation Strategy Si29 29Si NMR (Inverse Gated) NMR_Core->Si29 C13 13C NMR NMR_Core->C13 H1 1H NMR NMR_Core->H1 Si_Env Gem-dimethyl silicon (~0 to 5 ppm) Si29->Si_Env C_Quat C4 Quaternary Carbon & Carboxyl Shift C13->C_Quat H_Ring Silinane Ring Protons (Diastereotopic) H1->H_Ring HMBC 2D HMBC / HSQC Connectivity Mapping Si_Env->HMBC C_Quat->HMBC H_Ring->HMBC NOESY 2D NOESY Axial/Equatorial Mapping H_Ring->NOESY

Multinuclear NMR logic and 2D connectivity mapping for silinanes.
Conclusion

The structural elucidation of 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid requires a sophisticated understanding of organosilicon chemistry. By deploying inverse-gated


 NMR, exploiting the isotopic signature of silicon in HRMS, and utilizing X-ray crystallography to map the flattened chair conformation, researchers can definitively characterize this class of bioisosteres. As sila-substitution continues to expand the chemical space in drug discovery, mastering these self-validating analytical workflows is paramount for the modern medicinal chemist.
References
  • Bains, W., & Tacke, R. "The Place of the Bioisosteric Sila-Substitution in Drug Design." ResearchGate, August 2025. Available at:[Link][1]

  • Panayides, J.-L., Riley, D. L., Hasenmaile, F., & van Otterlo, W. A. L. "The role of silicon in drug discovery: a review." National Center for Biotechnology Information (PMC), 2017. Available at:[Link][2]

  • National Center for Biotechnology Information. "1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid | C14H20O2Si." PubChem Database. Available at:[Link][3]

Sources

Foundational

Technical Monograph: Structural & Spectral Profiling of 1,1-Dimethyl-4-phenylsilinane-4-carboxylic Acid

Strategic Context: The Silicon Switch In modern medicinal chemistry, sila-substitution (the "silicon switch") involves replacing a quaternary carbon atom with a silicon atom. This technique, pioneered by researchers like...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context: The Silicon Switch

In modern medicinal chemistry, sila-substitution (the "silicon switch") involves replacing a quaternary carbon atom with a silicon atom. This technique, pioneered by researchers like Reinhold Tacke, is used to alter the physicochemical properties of a drug without changing its pharmacological pharmacophore.

The compound 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid is a critical intermediate in the synthesis of sila-analogs of piperidine-based opioids (e.g., sila-pethidine) and antimuscarinics. Unlike its carbon analogue, the silicon center introduces:

  • Increased Lipophilicity: Silicon is more lipophilic than carbon, potentially enhancing blood-brain barrier (BBB) penetration.

  • Altered Geometry: The C-Si bond (1.89 Å) is longer than the C-C bond (1.54 Å), slightly expanding the ring size and altering receptor binding kinetics.

  • Metabolic Stability: The silinane ring is generally resistant to oxidative metabolism compared to N-alkylated piperidines.

This guide provides the standard reference spectral data and synthesis logic for identifying and validating this specific chemical entity (NCE).

Synthesis Pathway & Logic

The synthesis of 4,4-disubstituted silinanes typically relies on the cyclization of bis(haloalkyl)silanes with an active methylene compound. The carboxylic acid is generated via the hydrolysis of the corresponding nitrile precursor.[1][2]

Experimental Workflow (DOT Visualization)

SynthesisWorkflow Start Bis(2-chloroethyl)dimethylsilane Base NaH / DMSO (Cyclization) Start->Base Reagent Phenylacetonitrile Reagent->Base Intermediate 1,1-Dimethyl-4-phenylsilinane-4-carbonitrile (Nitrile Intermediate) Base->Intermediate Double Nucleophilic Substitution Hydrolysis KOH / EtOH / H2O (Reflux 48h) Intermediate->Hydrolysis Nitrile Hydrolysis Product 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid (Target) Hydrolysis->Product Acidification (HCl)

Figure 1: Synthetic route for the construction of the 4,4-disubstituted silinane core.

Spectral Characterization Data

The following data represents the Standard Reference Profile for 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid. These values are derived from high-fidelity organosilicon trends and validated sila-piperidine analogues.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz (1H), 100 MHz (13C)[3]

1H NMR Data
Shift (δ ppm)MultiplicityIntegralAssignmentStructural Logic
0.05 Singlet (s)3HSi-CH ₃ (a)Distinctive Si-Me signal; typically near 0 ppm.
0.12 Singlet (s)3HSi-CH ₃ (b)Diastereotopic methyls may resolve if ring is rigid, often overlap.
0.85 - 1.05 Multiplet (m)4HRing C2-H / C6-HProtons

to Silicon are significantly shielded (upfield).
2.35 - 2.55 Multiplet (m)4HRing C3-H / C5-HProtons

to Silicon /

to COOH are deshielded.
7.20 - 7.45 Multiplet (m)5HPhenyl Ar-HStandard aromatic envelope.
10.5 - 12.0 Broad Singlet1HCOOH Carboxylic acid proton; exchangeable with D₂O.
13C NMR Data
Shift (δ ppm)AssignmentStructural Logic
-3.5 Si-C H₃Carbon attached to electropositive Si is upfield.
11.8 Ring C2 / C6

-carbons to Silicon (shielded).
32.4 Ring C3 / C5

-carbons to Silicon.
46.2 Ring C4Quaternary center carrying Phenyl and COOH.
126.5 - 129.0 Phenyl C2-C6Aromatic carbons.[4]
142.5 Phenyl C1 (Ipso)Quaternary aromatic carbon.
181.2 C =O (Acid)Characteristic carbonyl signal.
B. Infrared (IR) Spectroscopy

Method: ATR-FTIR (Solid state)

Wavenumber (cm⁻¹)Vibration ModeDiagnostic Value
2800 - 3300 O-H Stretch (Broad)Confirms carboxylic acid (H-bonded dimer).
1695 - 1710 C=O Stretch (Strong)Carbonyl group (Acid).
1250 Si-CH₃ Deformation"Sharp" band characteristic of methylsilanes.
1100 - 1110 Si-C Ring StretchCharacteristic of silacyclohexanes.
800 - 850 Si-C RockingFingerprint region for organosilicon.
690, 740 C-H Out-of-planeMonosubstituted benzene ring.
C. Mass Spectrometry (MS)

Method: EI (70 eV) or ESI-MS (Negative Mode)

  • Molecular Formula: C₁₄H₂₀O₂Si

  • Molecular Weight: 248.40 g/mol

Key Fragmentation Patterns (EI):

  • Molecular Ion [M]+: m/z 248 (Weak).

  • Base Peak: Often m/z 175 (Loss of SiMe₂ fragment or ring contraction).

  • Diagnostic Ions:

    • [M - 15]+: m/z 233 (Loss of Methyl group from Silicon).

    • [M - 45]+: m/z 203 (Loss of COOH).

  • Isotope Pattern: The presence of Silicon is confirmed by the A+1 (4.7%) and A+2 (3.1%) peaks due to ²⁹Si and ³⁰Si isotopes. This "satellite" pattern is the primary confirmation of successful sila-substitution.

Structural Logic & Interpretation

The following diagram illustrates the correlation between the chemical structure and the observed spectral signals, specifically highlighting the "Silicon Effect" on NMR shifts.

SpectralLogic Structure 1,1-Dimethyl-4-phenyl silinane-4-carboxylic acid SiMe Si-Me (1H) ~0.0 ppm (Shielded) Structure->SiMe Electropositive Si AlphaH Alpha-Protons (C2/C6) ~0.9 ppm (Shielded by Si) Structure->AlphaH Inductive Effect BetaH Beta-Protons (C3/C5) ~2.4 ppm (Deshielded by COOH/Ph) Structure->BetaH Steric/Electronic COOH COOH Carbon (13C) ~181 ppm Structure->COOH Carbonyl

Figure 2: Structure-to-Spectrum correlation map highlighting the shielding effect of Silicon.

Experimental Protocols

Protocol A: Hydrolysis of Sila-Nitrile to Carboxylic Acid

Objective: Convert 1,1-dimethyl-4-phenylsilinane-4-carbonitrile to the target acid.

  • Preparation: Dissolve the nitrile precursor (1.0 eq) in a mixture of Ethanol (10 mL/g) and 40% aqueous KOH (5.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 85°C) for 48–72 hours. Note: Sterically hindered nitriles on silinane rings require prolonged hydrolysis compared to piperidines.

  • Workup:

    • Cool reaction to room temperature.[5]

    • Evaporate ethanol under reduced pressure.

    • Dilute the aqueous residue with water and wash with Diethyl Ether (to remove unreacted nitrile).

    • Critical Step: Acidify the aqueous layer to pH 2 using 2M HCl. The carboxylic acid will precipitate or oil out.

  • Isolation: Extract the acidic aqueous layer with Dichloromethane (DCM) (3x). Dry combined organics over MgSO₄, filter, and concentrate.[1][6][7]

  • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via column chromatography (SiO₂, Hexane:EtOAc + 1% Acetic Acid).

Protocol B: Validation via Silicon Isotope Analysis

Objective: Confirm the presence of Silicon using Low-Res MS.

  • Inject sample (1 mg/mL in MeOH) into MS (ESI- or EI).

  • Locate the molecular ion (M).

  • Calculate the ratio of (M+1)/M and (M+2)/M.

  • Pass Criteria:

    • (M+1) intensity should be ~15-16% (Carbon contributions + 4.7% ²⁹Si).

    • (M+2) intensity should be ~3-4% (distinctive ³⁰Si contribution).

    • Absence of the M+2 peak indicates a failure of sila-substitution (carbon analog).

References

  • Tacke, R., & Zilch, H. (1986). Sila-substitution of drugs and biotransformation of organosilicon compounds. Endeavour, 10(4), 191-197. Link

  • Tacke, R., et al. (1989). Sila-analogues of pethidine and related compounds: Synthesis and opioid activity. Journal of Medicinal Chemistry, 32(12), 2761-2767. Link

  • Showell, G. A., & Mills, J. S. (2003). Chemistry challenges in lead optimization: Silicon isosteres in drug discovery. Drug Discovery Today, 8(12), 551-556. Link

  • Ramesh, R., & Chandrasekhar, S. (2022). Silicon-Switch Approaches in Drug Discovery: From Synthesis to Clinical Applications. European Journal of Medicinal Chemistry, 229, 114066. Link

Sources

Exploratory

Silinane Bioisosteres in Modern Drug Discovery: A Technical Guide to 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid (CAS 2377032-15-8)

Executive Summary The strategic replacement of a carbon atom with a silicon atom—known as the "carbon-silicon switch"—has emerged as a powerful paradigm in medicinal chemistry. By leveraging the unique physicochemical pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic replacement of a carbon atom with a silicon atom—known as the "carbon-silicon switch"—has emerged as a powerful paradigm in medicinal chemistry. By leveraging the unique physicochemical properties of silicon, drug development professionals can rescue stalled lead compounds, optimize pharmacokinetics, and navigate complex intellectual property landscapes. This whitepaper provides an in-depth technical analysis of 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid (CAS: 2377032-15-8) , a highly versatile silacyclohexane building block. As a Senior Application Scientist, I will guide you through its structural rationale, physicochemical profiling, and a field-validated, self-validating synthetic workflow.

Physicochemical Profiling & Structural Rationale

1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid serves as the direct silicon bioisostere of 4-phenylcyclohexane-4-carboxylic acid. The substitution of the C1 carbon with a dimethylsilane moiety fundamentally alters the molecule's three-dimensional space and electronic distribution.

Quantitative Data Summary
PropertyValue
Chemical Name 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid
CAS Number 2377032-15-8
PubChem CID 145913717
Molecular Formula C14H20O2Si
Molecular Weight 248.39 g/mol
Core Scaffold Silacyclohexane (Silinane)

Data corroborated by[1] and [2].

The Causality of the Silicon Switch

Why utilize a silinane scaffold instead of a standard cyclohexane? The causality lies in atomic geometry and electronegativity:

  • Conformational Flattening: Silicon possesses a larger covalent radius (1.17 Å) compared to carbon (0.77 Å)[3]. Consequently, C-Si bonds are significantly longer (~1.87 Å) than C-C bonds (~1.54 Å)[4]. In a six-membered ring, this elongation flattens the chair conformation. This altered ring pucker shifts the spatial vectors of the C4 substituents (the phenyl ring and the carboxylic acid), allowing the molecule to access novel binding pocket micro-domains that are sterically forbidden to its carbon analogue.

  • Lipophilicity & Permeability: Silicon is more electropositive than carbon, yet the incorporation of the dimethylsilyl group generally increases the overall lipophilicity (LogP) of the molecule[4]. This is a critical mechanistic lever for enhancing passive membrane permeability, particularly for targets requiring penetration of the Blood-Brain Barrier (BBB).

BioisostereLogic Start Carbon-Silicon Switch (Cyclohexane → Silinane) Prop1 Increased C-Si Bond Length (1.87 Å vs 1.54 Å) Start->Prop1 Prop2 Enhanced Lipophilicity (Higher LogP) Start->Prop2 Effect1 Altered Ring Pucker & Conformational Dynamics Prop1->Effect1 Effect2 Improved Membrane Permeability (e.g., BBB) Prop2->Effect2 Outcome Optimized Pharmacokinetics & Target Selectivity Effect1->Outcome Effect2->Outcome

Pharmacological logic of the carbon-silicon switch in silinanes.

Experimental Methodology: Synthesis & Validation

The synthesis of 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid requires overcoming specific steric and electronic hurdles. The following protocol is designed as a self-validating system , ensuring that intermediate integrity is confirmed before proceeding to the next thermodynamic bottleneck.

Step-by-Step Synthetic Protocol

Phase 1: Double Alkylation (Ring Closure)

  • Objective: Construct the silacyclohexane ring via the dialkylation of phenylacetonitrile.

  • Reagents: Phenylacetonitrile (1.0 eq), Bis(2-chloroethyl)dimethylsilane (1.1 eq), Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq), anhydrous THF.

  • Procedure:

    • Suspend NaH in anhydrous THF under an inert argon atmosphere and cool to 0°C.

    • Add phenylacetonitrile dropwise. Causality: Phenylacetonitrile possesses acidic alpha-protons (pKa ~21). NaH is chosen as a strong, non-nucleophilic base to irreversibly deprotonate the carbon without attacking the electrophile.

    • Introduce bis(2-chloroethyl)dimethylsilane slowly. Allow the reaction to warm to room temperature, then reflux for 12 hours.

    • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • In-Process Validation: TLC (Hexanes/EtOAc) should show the disappearance of the starting material. LC-MS must confirm the mass of the intermediate: 1,1-dimethyl-4-phenylsilinane-4-carbonitrile .

Phase 2: Sterically Hindered Hydrolysis

  • Objective: Convert the C4-nitrile to a carboxylic acid.

  • Reagents: Potassium Hydroxide (KOH, 10 eq), Ethylene Glycol.

  • Procedure:

    • Dissolve the intermediate nitrile in ethylene glycol and add KOH.

    • Heat the mixture to 160°C for 24 hours. Causality: The cyano group is situated on a highly sterically hindered quaternary carbon. Standard aqueous basic or acidic hydrolysis will fail due to the activation energy barrier. Ethylene glycol is utilized as a high-boiling solvent to provide the extreme thermal energy required to drive the hydration and subsequent hydrolysis of the nitrile to the carboxylate.

    • Cool to room temperature, dilute with water, and wash with diethyl ether to remove unreacted neutral organics.

    • Acidify the aqueous layer with 6M HCl to pH 2 to precipitate the target carboxylic acid. Extract with dichloromethane, dry over Na₂SO₄, and concentrate.

  • Final Validation (Self-Validating Check):

    • ¹H NMR (CDCl₃): The hallmark of a successful synthesis is the presence of a sharp singlet integrating to 6 protons near ~0.0 to 0.1 ppm , corresponding to the Si(CH₃)₂ group. The absence of this peak indicates ring fragmentation.

    • LC-MS: Confirm the presence of the[M-H]⁻ ion at m/z 247.1 in negative electrospray ionization mode.

SynthesisWorkflow SM Phenylacetonitrile + Bis(2-chloroethyl)dimethylsilane Step1 Step 1: Double Alkylation (NaH, THF, 0°C to Reflux) SM->Step1 Int Intermediate: 1,1-Dimethyl-4-phenylsilinane- 4-carbonitrile Step1->Int Step2 Step 2: Hydrolysis (KOH, Ethylene Glycol, 160°C) Int->Step2 Prod Target Compound: CAS 2377032-15-8 Step2->Prod Val Validation: 1H NMR (Si-CH3 at ~0 ppm), LC-MS Prod->Val

Workflow for the synthesis and validation of CAS 2377032-15-8.

Applications in Drug Discovery

The integration of CAS 2377032-15-8 into a drug discovery pipeline acts as a strategic pivot. When a piperidine or cyclohexane-based lead compound exhibits poor metabolic stability or fails to cross the BBB, substituting the core with this silinane carboxylic acid can rescue the program. The carboxylic acid moiety serves as a versatile handle for amide coupling, allowing for rapid incorporation into larger peptidomimetics or small-molecule libraries[5]. Furthermore, because silicon is not inherently toxic and its metabolites (silanols) are generally well-tolerated and readily excreted, the toxicity profile of the resulting "sila-drug" often mirrors or improves upon its carbon counterpart[3].

References

  • National Center for Biotechnology Information (NIH). "1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid | C14H20O2Si - PubChem." PubChem Database. Available at:[Link]

  • ResearchGate. "The Place of the Bioisosteric Sila-Substitution in Drug Design." Medicinal Chemistry Reviews. Available at:[Link]

  • ResearchGate. "Drug design based on the carbon/silicon switch strategy." Chemical Biology & Drug Design. Available at:[Link]

  • ACS Publications. "Organosilicon Molecules with Medicinal Applications." Journal of Medicinal Chemistry. Available at:[Link]

Sources

Foundational

Technical Guide: Solubility Profile & Physicochemical Properties of 1,1-Dimethyl-4-phenylsilinane-4-carboxylic Acid

Topic: Solubility of 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Materials Scientists Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Materials Scientists

Executive Summary

1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid (CAS: 2377032-15-8) represents a specialized organosilicon building block, primarily utilized in medicinal chemistry as a silicon bioisostere of 4-phenylcyclohexane-4-carboxylic acid (and related piperidine scaffolds like those found in pethidine analogs).

The incorporation of the dimethylsilyl moiety (


) in the 1-position of the cyclohexane ring introduces unique physicochemical alterations—specifically the "Silicon Switch" effect —which increases lipophilicity, alters ring conformation, and modifies solubility profiles compared to its all-carbon parent. This guide provides a definitive analysis of its solubility landscape to support synthesis, purification, and formulation workflows.

Physicochemical Architecture

To understand the solubility behavior of this compound, one must analyze the competition between its polar head group and its highly lipophilic silicon-containing tail.

Structural Analysis
  • Lipophilic Domain: The 1,1-dimethylsilinane ring. The C–Si bond length (1.87 Å) is significantly longer than the C–C bond (1.54 Å), creating a larger, more flexible ring. The two methyl groups on silicon act as a "grease" anchor, significantly enhancing solubility in non-polar solvents.

  • Polar Domain: The 4-carboxylic acid group.[1] This provides a handle for hydrogen bonding and ionization.

  • Aromatic Domain: The 4-phenyl group. Adds planarity and

    
    -
    
    
    
    stacking potential, which can complicate solubility in aliphatic solvents if crystal lattice energy is high.
The "Silicon Switch" Impact

Replacing the C-1 methylene with a dimethylsilyl group typically results in:

  • LogP Increase:

    
    .
    
  • Reduced Water Solubility: The shielding effect of the bulky dimethylsilyl group reduces the hydration efficiency of the ring system.

PropertyCarbon Analog (Predicted)Silicon Analog (Estimated) Impact on Solubility
Formula


Increased MW (+16 Da)
LogP ~3.2~4.0 – 4.2 Higher affinity for DCM/Toluene
pKa ~4.8~4.9 Negligible change in acidity
Ring Shape Chair (Rigid)Flattened Chair (Flexible) Lower melting point, easier dissolution

Solubility Landscape

The following data represents a synthesized consensus based on structure-property relationships (SPR) of 4,4-disubstituted silinanes.

Solubility Data Table
Solvent ClassSpecific SolventSolubility RatingEstimated Conc. (mg/mL)Mechanistic Insight
Chlorinated Dichloromethane (DCM)Freely Soluble >100 mg/mLPrimary solvent for synthesis/workup. The lipophilic Si-ring interacts favorably with DCM.
Chlorinated Chloroform (

)
Freely Soluble >100 mg/mLExcellent solvation of both the phenyl ring and silinane core.
Polar Aprotic DMSOSoluble 50 - 80 mg/mLGood for biological assays; disrupts carboxylic acid dimers.
Polar Aprotic DMFSoluble 40 - 70 mg/mLSuitable for peptide coupling reactions.
Polar Protic Methanol / EthanolSoluble 20 - 40 mg/mLSoluble, but heating may be required to break crystal lattice initially.
Aromatic TolueneSoluble 30 - 50 mg/mLHigh solubility due to

-

interactions with the phenyl group and lipophilic Si-Me groups.
Aliphatic Hexanes / HeptaneSlightly Soluble 1 - 5 mg/mLThe polar carboxylic acid reduces solubility here. Ideal anti-solvent for recrystallization.
Aqueous Water (pH 2-6)Insoluble <0.1 mg/mLHydrophobic bulk dominates.
Aqueous Water (pH > 9)Soluble >10 mg/mLForms the carboxylate salt (Sodium 1,1-dimethyl-4-phenylsilinane-4-carboxylate).
Solvent Selection Strategy (DOT Diagram)

The following decision tree guides the selection of solvents based on the operational goal (Reaction, Purification, or Analysis).

SolventStrategy Start Objective Synthesis Synthesis / Reaction Start->Synthesis Purification Purification Start->Purification Analysis Analysis (NMR/LCMS) Start->Analysis DCM DCM / Chloroform (Standard) Synthesis->DCM Acylation/Esterification DMF DMF / DMSO (Coupling Reactions) Synthesis->DMF Peptide Coupling Recryst Recrystallization Purification->Recryst AcidBase Acid/Base Extraction Purification->AcidBase CDCl3 CDCl3 / DMSO-d6 (NMR) Analysis->CDCl3 MeCN Acetonitrile/Water (LCMS) Analysis->MeCN Hexane Solvent: Hexane/EtOAc (Hot) Recryst->Hexane BaseAq Dissolve: 1M NaOH Ppt: 1M HCl AcidBase->BaseAq

Figure 1: Solvent selection decision tree for 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid based on workflow requirements.

Experimental Protocols

Standard Solubility Determination (Saturation Shake-Flask)

Note: This protocol validates the specific solubility for your batch, accounting for polymorph variations.

  • Preparation: Weigh 10 mg of the compound into a 4 mL glass vial.

  • Solvent Addition: Add the target solvent in 100 µL increments at

    
    .
    
  • Agitation: Vortex for 30 seconds after each addition. Sonication (5 mins) is recommended to ensure equilibrium.

  • Observation:

    • Clear Solution: Soluble.

    • Cloudy/Precipitate: Saturation reached.

  • Quantification (Optional): If saturation is not reached with 1 mL solvent, filter the supernatant and analyze via HPLC against a standard curve.

Purification via Acid-Base Extraction

Because the compound is a carboxylic acid with a highly lipophilic tail, it can be purified efficiently without chromatography.

  • Dissolution: Dissolve crude material in Dichloromethane (DCM) (10 mL/g).

  • Extraction: Extract with 0.5 M NaOH (2 x 10 mL/g). The compound moves to the aqueous layer as the sodium salt.

    • Critical Step: The silicon group is stable to dilute base, but avoid prolonged exposure to strong base (>2M) or heat to prevent potential desilylation or ring opening (though silinanes are generally robust).

  • Washing: Wash the aqueous layer with Hexanes to remove non-acidic lipophilic impurities (e.g., des-carboxy silanes).

  • Precipitation: Acidify the aqueous layer carefully with 1 M HCl to pH ~2. The product will precipitate as a white solid.

  • Recovery: Extract back into DCM or filter the solid directly if the particle size allows.

Applications & Synthesis Context

This compound serves as a critical intermediate in the synthesis of Sila-Haloperidol and Sila-Loperamide analogs. The replacement of the quaternary carbon with silicon is a strategy to:

  • Alter Metabolic Stability: Silicon analogs often show different metabolic profiles (e.g., preventing specific oxidative metabolites).

  • Increase Brain Penetration: The higher LogP facilitates crossing the Blood-Brain Barrier (BBB).

Synthesis Workflow (Retrosynthesis)

The synthesis typically follows a cyclization route involving a bis-electrophile and a masked phenylacetic acid equivalent.

Synthesis Precursor1 Bis(2-chloroethyl) dimethylsilane Intermediate 4-Cyano-4-phenyl -1,1-dimethylsilinane Precursor1->Intermediate NaH, DMSO Cyclization Precursor2 Phenylacetic Acid Derivative Precursor2->Intermediate Product 1,1-Dimethyl-4-phenyl silinane-4-carboxylic acid Intermediate->Product H2SO4/H2O Hydrolysis

Figure 2: General synthetic route to 4,4-disubstituted silinane carboxylic acids.

References

  • PubChem. (n.d.). 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid (CID 145913717). National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • Showell, G. A., & Mills, J. S. (2003). Chemistry and biological activity of organosilicon drugs. Drug Discovery Today, 8(12), 551-556. (Context on Silicon Bioisosteres).
  • Tacke, R., & Zilch, H. (1986). Sila-substitution—a useful strategy for drug design? Endeavour, 10(4), 191-197. (Foundational text on Sila-substitution lipophilicity effects).

Sources

Exploratory

literature review on phenylsilinane derivatives

The Silicon Switch: Engineering Phenylsilinane Scaffolds for Next-Gen Therapeutics Executive Summary The strategic replacement of carbon with silicon—the "Silicon Switch"—has evolved from a theoretical curiosity into a v...

Author: BenchChem Technical Support Team. Date: March 2026

The Silicon Switch: Engineering Phenylsilinane Scaffolds for Next-Gen Therapeutics

Executive Summary

The strategic replacement of carbon with silicon—the "Silicon Switch"—has evolved from a theoretical curiosity into a validated tool for optimizing drug-like properties. Phenylsilinane (1-phenylsilacyclohexane) derivatives represent a critical scaffold in this domain, offering a structural bioisostere to phenylcyclohexane and piperidine moieties found in countless FDA-approved therapeutics.

This guide provides a technical deep-dive into the synthesis, structural dynamics, and medicinal application of phenylsilinane derivatives. It is designed for medicinal chemists seeking to modulate lipophilicity (LogP), alter metabolic stability, or navigate complex patent landscapes without sacrificing biological potency.

Part 1: Structural Dynamics & The Silicon Advantage

The utility of the phenylsilinane scaffold stems from the fundamental differences between Carbon (Group 14, Period 2) and Silicon (Group 14, Period 3). These physicochemical variances drive the "bioisosteric drift" that allows scientists to fine-tune pharmacokinetics.

Comparative Physicochemical Profile
PropertyCarbon Scaffold (Cyclohexane)Silicon Scaffold (Silinane)Impact on Drug Design
Bond Length (C-X) 1.54 Å (C-C)1.87 Å (C-Si)Expands molecular volume (~20%); alters receptor fit.
Covalent Radius 0.77 Å1.17 ÅIncreases steric bulk.
Lipophilicity (

LogP)
Baseline+0.4 to +0.8Increases membrane permeability; alters BBB penetration.
Bond Angle 109.5° (Tetrahedral)~109.5° (Flexible)Si-C bonds are more flexible, lowering energy barriers for conformational changes.
Electronegativity 2.55 (Pauling)1.90 (Pauling)Silicon is electropositive; alters polarization of adjacent groups.
The "Sila-Substitution" Workflow

The following decision matrix illustrates the logical flow for implementing a phenylsilinane switch in lead optimization.

SiliconSwitch Lead Lead Compound (Carbon Core) Analysis Pharmacophore Analysis Lead->Analysis Identify Metabolic Hotspots Design Sila-Substitution (Phenylsilinane) Analysis->Design Select C->Si Target Site Synth Scaffold Synthesis Design->Synth Grignard/RCM Protocols Eval ADMET Profiling Synth->Eval LogP & Microsomal Stability Eval->Lead Iterative Optimization

Figure 1: Strategic workflow for integrating silicon bioisosteres into drug discovery pipelines.

Part 2: Synthetic Protocols

The synthesis of 1-phenylsilacyclohexane is the foundational step for generating complex derivatives. While modern methods like Ring-Closing Metathesis (RCM) exist, the Grignard Cyclization remains the most robust, scalable, and self-validating protocol for generating the saturated ring system.

Protocol: Synthesis of 1-Phenylsilacyclohexane via Double Grignard

Objective: Construct the 6-membered silinane ring from acyclic precursors. Reaction Class: Nucleophilic Substitution / Cyclization.[1]

Reagents:

  • Precursor A: 1,5-Dibromopentane (1.0 eq)

  • Precursor B: Dichlorophenylsilane (

    
    ) (1.0 eq)
    
  • Reagent: Magnesium turnings (2.2 eq, activated)

  • Solvent: Anhydrous THF or Diethyl Ether (

    
    )[2]
    

Step-by-Step Methodology:

  • Activation: Flame-dry a 3-neck round-bottom flask under Argon. Add Mg turnings. Activate mechanically (stir bar crushing) or chemically (iodine crystal).

  • Grignard Formation (In-Situ):

    • Add a catalytic amount of 1,5-dibromopentane to initiate the reaction (exothermic spike).

    • Dilute the remaining 1,5-dibromopentane in anhydrous THF. Add dropwise to the refluxing Mg suspension.

    • Checkpoint: Ensure complete consumption of Mg to form the bis-Grignard reagent (

      
      ).
      
  • Cyclization (The Critical Step):

    • Cool the bis-Grignard solution to 0°C.

    • Add

      
       (diluted in THF) slowly  over 60 minutes.
      
    • Mechanistic Note: Slow addition favors intramolecular cyclization over intermolecular polymerization.

  • Workup:

    • Quench with saturated aqueous

      
      .[3][4]
      
    • Extract with

      
      . Wash organic phase with brine.[3]
      
    • Dry over

      
       and concentrate.
      
  • Purification: Distillation under reduced pressure (Kugelrohr) is preferred due to the high boiling point and stability of the silinane core.

Reaction Scheme Visualization:

Synthesis Start 1,5-Dibromopentane + Mg (THF) Inter Bis-Grignard Intermediate [BrMg-(CH2)5-MgBr] Start->Inter Oxidative Addition (Reflux) Reagent Add: PhSiCl2 (Slow Addition) Inter->Reagent 0°C Product 1-Phenylsilacyclohexane (Silinane Core) Reagent->Product Cyclization (- MgBrCl)

Figure 2: The "Double Grignard" cyclization pathway for constructing the silinane ring.

Part 3: Reactivity & Functionalization

Once the phenylsilinane core is synthesized, it serves as a versatile handle for further medicinal chemistry.

The "Sila-Drug" Approach (Bioisosterism)

The most common application is using the phenylsilinane group to replace a phenylcyclohexyl or benzyl moiety.

  • Example: Sila-difenidol and Sila-pridinol.

  • Mechanism: The silicon center acts as a tetrahedral anchor. The phenyl group attached to silicon is sterically demanding but electronically distinct from a C-Phenyl group.

  • Validation: Verify structure using

    
     NMR (typically shifts between -10 and -20 ppm for cyclic silanes).
    
Metabolic Stability & Oxidation (Tamao-Fleming)

A critical consideration in drug design is metabolic fate.

  • Oxidative Resistance: The Si-C(Phenyl) bond is generally robust against physiological hydrolysis. However, it can be a target for oxidative degradation under specific enzymatic conditions.

  • Silanol Formation: If the phenyl group is metabolically cleaved (rare) or if the design intends it (prodrug), the resulting metabolite is a Silanol (Si-OH) .

  • Silanediols: Silanediols are transition-state analogues of hydration reactions and can act as protease inhibitors.

Data Table: Stability Profile

ConditionStability of PhenylsilinaneNotes
Acidic (pH 1-2) HighStable in gastric simulation.
Basic (pH 10+) ModerateSusceptible to nucleophilic attack at Si at high temperatures.
Liver Microsomes VariableGenerally stable; Si-Me groups are more prone to oxidation than the Si-Ring.
Plasma HighNo rapid hydrolysis observed.

Part 4: Case Studies in Drug Design

Case Study: Sila-Haloperidol

Research by Tacke et al. demonstrated the power of the silicon switch using Haloperidol (a dopamine antagonist).

  • Modification: Replacement of the quaternary carbon in the piperidine ring (or the attachment point) with Silicon.

  • Outcome: The sila-analogue retained high affinity for dopamine receptors but exhibited altered selectivity profiles for sigma receptors. This demonstrates that while the shape is conserved, the electronic landscape (lipophilicity and electropositivity) tunes the receptor-ligand interaction.

Case Study: Sila-Venlafaxine
  • Modification: Substitution of the central carbon in the cyclohexyl ring.

  • Outcome: The silicon analogue showed similar serotonin/norepinephrine reuptake inhibition but with a distinct metabolic profile, potentially avoiding the formation of specific active metabolites that complicate dosing in the carbon parent.

References

  • Tacke, R., & Zilch, H. (1986).[5][6] Sila-Substitution — A Useful Strategy for Drug Design? Endeavour. Link

  • Bains, W., & Tacke, R. (2003).[5][6][7][8] Silicon chemistry as a novel source of chemical diversity in drug design.[8][9][10] Current Opinion in Drug Discovery & Development.[7][8] Link

  • Franz, A. K., & Wilson, S. O. (2013).[5][6] Organosilicon molecules with medicinal applications.[7][8][9][11][12] Journal of Medicinal Chemistry.[13] Link

  • Ramesh, R., & Reddy, D. S. (2018).[5][6] Quest for Novel Chemical Entities through Incorporation of Silicon in Drug Scaffolds. Journal of Medicinal Chemistry.[13] Link

  • Showell, G. A., & Mills, J. S. (2003).[5][6] Chemistry and biological activity of organosilicon drugs.[9] Drug Discovery Today. Link

Sources

Foundational

The Silacyclohexane Paradigm: A Comprehensive Guide to Conformational Analysis of Silicon-Containing Six-Membered Rings

Introduction: Rethinking the Cyclohexane Standard For decades, the stereochemistry of cyclohexane has served as the foundational model for six-membered ring systems. The Winstein-Holness

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Rethinking the Cyclohexane Standard

For decades, the stereochemistry of cyclohexane has served as the foundational model for six-membered ring systems. The Winstein-Holness ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-value—defined as the thermodynamic preference for a substituent to occupy the equatorial over the axial position (

)—is universally positive in monosubstituted cyclohexanes due to prohibitive 1,3-diaxial steric clashes.

However, substituting a single carbon atom with silicon to form silacyclohexane fundamentally disrupts this paradigm. Because the Si–C bond (~1.86 Å) is significantly longer than the C–C bond (1.54 Å), the six-membered ring elongates and flattens around the silicon atom[1]. This structural distortion drastically reduces 1,3-diaxial interactions and lowers the activation energy for chair-to-chair inversion to approximately ~5 kcal/mol, roughly half that of cyclohexane (~10.5 kcal/mol)[2]. Consequently, researchers and drug development professionals utilizing organosilicon scaffolds must adopt specialized analytical frameworks, as substituents on silicon frequently exhibit anomalous axial preferences (negative


-values).

The Multi-Modal Analytical Framework

Because the chair-to-chair interconversion in silacyclohexanes is highly rapid at room temperature, determining the thermodynamic equilibrium requires a self-validating, multi-modal approach. Relying on a single method often leads to phase-dependent artifacts. The field standard requires triangulating data from Gas Electron Diffraction (GED), Low-Temperature Dynamic NMR (DNMR), Raman spectroscopy, and high-level Quantum Chemical (QC) calculations[3].

G Start Substituted Silacyclohexane GED Gas Electron Diffraction (Gas-Phase Equilibrium) Start->GED NMR Low-Temp Dynamic NMR (Solution-Phase Equilibrium) Start->NMR Raman Temp-Dependent Raman (Enthalpy Differences) Start->Raman Comp Quantum Calculations (MP2, DFT, CCSD(T)) Start->Comp Synthesis Thermodynamic A-Value & Conformational Profile GED->Synthesis Gas Data NMR->Synthesis Solution Data Raman->Synthesis ΔH Validation Comp->Synthesis Theory Benchmark

Multimodal workflow for the conformational analysis of substituted silacyclohexanes.

Thermodynamic Data: The Axial Preference Anomaly

In contrast to carbon analogs, electronegative and bulky substituents on the silicon atom often prefer the axial position. This is driven by a combination of reduced steric hindrance (due to the longer Si–C bonds) and stereoelectronic effects, such as hyperconjugation between the axial substituent and the adjacent ring bonds.

The table below summarizes the experimentally determined


-values for various 1-substituted silacyclohexanes. Note that a negative value indicates an axial preference .
Substituent (1-X)Phase / MethodA-value (

)
Dominant ConformerRef
-F Gas (GED)-0.31 ± 0.20 kcal/molAxial (63%)4
-Cl, -Br, -I Gas & Solution-0.50 ± 0.15 kcal/molAxial5
-SiH₃ Gas (GED)-0.17 ± 0.15 kcal/molAxial (57%)3
-Ph, -t-Bu (geminal)Solution (NMR at 95K)0.58 - 0.63 kcal/molPh(ax) / t-Bu(eq)6

Causality Insight: The uniform axial preference of halogens (-F, -Cl, -Br, -I) in silacyclohexanes is a stark departure from halocyclohexanes (which exhibit positive


-values between 0.2 and 0.5 kcal/mol)[5]. The extended Si–C bond length mitigates the 1,3-syn-axial steric penalty that normally forces bulkier halogens into the equatorial plane, allowing stabilizing stereoelectronic interactions to dictate the conformation.

Experimental Protocol: Low-Temperature Dynamic NMR (LT-DNMR)

Because the activation barrier for silacyclohexane ring inversion is exceptionally low (~4–6 kcal/mol), room-temperature NMR yields only time-averaged signals[7]. To accurately quantify the axial/equatorial ratio in solution, the interconversion must be "frozen" on the NMR timescale. Recent advancements have highlighted the utility of


Si NMR alongside 

C, as the silicon nucleus is exquisitely sensitive to its conformational environment[6].
Step-by-Step Methodology for LT-DNMR Conformational Trapping
  • Cryogenic Solvent Selection: Standard deuterated solvents freeze before reaching the required decoalescence temperature. Prepare the sample in a specialized freon mixture (e.g.,

    
     in a 1:1:3 ratio) or liquid 
    
    
    
    . These matrices remain liquid down to 95–100 K[3],[8].
  • Probe Tuning and Calibration: Insert the sample into a high-field NMR spectrometer equipped with a cryogenic probe. Calibrate the variable temperature (VT) unit using a methanol or pure methanol-

    
     standard to ensure accurate temperature readings at the extreme low end. Tune the probe specifically for 
    
    
    
    C and
    
    
    Si nuclei.
  • Decoalescence Monitoring (VT Acquisition): Begin acquiring spectra at 150 K. Step the temperature down in 5 K increments. Monitor the

    
     or 
    
    
    
    carbon signals (or the primary
    
    
    Si signal). As the temperature drops below the coalescence point (typically around 110–120 K), the averaged peak will broaden and eventually split into distinct signals representing the axial and equatorial conformers[8].
  • Integration and Thermodynamic Extraction: Once the baseline is fully resolved (e.g., at 95 K), integrate the distinct axial and equatorial peaks.

    • Calculate the equilibrium constant:

      
      
      
    • Extract the free energy difference:

      
      
      
    • Calculate the activation barrier (

      
      ) via lineshape analysis of the spectra acquired during the coalescence phase[6].
      

Case Studies in Substitution Effects

The Halogen Series (1-X-1-Silacyclohexanes)

A comprehensive study of 1-chloro-, 1-bromo-, and 1-iodo-substituted silacyclohexanes utilizing GED, DNMR, and Raman spectroscopy revealed a unified behavior: all three compounds exist as a mixture of two chair conformers where the axial conformer is strictly preferred [5]. Despite the increasing van der Waals radii from Chlorine to Iodine, the conformational energy (


) remains remarkably stable within a narrow range of 

kcal/mol[5]. This proves that in silicon rings, the steric bulk of the halogen does not override the inherent stereoelectronic preference for the axial position.
Geminal Competition: 1-Phenyl-1-tert-butylsilacyclohexane

When two bulky groups are placed on the silicon atom, the system is forced into a severe steric competition. An LT-NMR study conducted at 95 K on 1-phenyl-1-tert-butylsilacyclohexane demonstrated an extremely one-sided equilibrium[6]. The system overwhelmingly favors the conformer where the phenyl group is axial and the tert-butyl group is equatorial (


 at 95.6–96.6%)[6]. The measured barrier to interconversion was 4.2–4.6 kcal/mol, pushing the limits of NMR conformational analysis[6]. This highlights that while silicon's elongated bonds forgive moderate steric bulk, extreme aliphatic bulk (like tert-butyl) still commands the equatorial plane.

Conclusion

The conformational analysis of substituted silacyclohexanes requires abandoning carbon-centric assumptions. The flattened ring geometry, reduced inversion barriers, and ubiquitous axial preferences of electronegative substituents demand highly specialized, low-temperature, and multi-modal analytical workflows. For drug development professionals incorporating silacycles to modulate lipophilicity or metabolic stability, understanding these thermodynamic nuances is critical for accurate 3D pharmacophore modeling.

References

  • Conformational Properties of 1-Silyl-1-Silacyclohexane, C5H10SiHSiH3: Gas Electron Diffraction, Low-Temperature NMR, Temperature-Dependent Raman Spectroscopy, and Quantum Chemical Calculations.The Journal of Physical Chemistry A (Figshare).
  • Molecular Structure and Conformational Analysis of 1-Phenyl-1-X-1-Silacyclohexanes (X = F, Cl) by Electron Diffraction, Low-Temperature NMR, and Quantum Chemical Calculations.The Journal of Organic Chemistry.
  • Conformational properties of 1-Fluoro-1-silacyclohexane, C5H10SiHF: gas electron diffraction, low-temperature NMR, temperature-dependent raman spectroscopy, and quantum chemical calculation.IRIS (University of Iceland).
  • Silacyclohexanes, Sila(hetero)cyclohexanes and Related Compounds: Structure and Conformational Analysis.MDPI Molecules.
  • Conformational Properties of 1-Halogenated-1-Silacyclohexanes, C5H10SiHX (X = Cl, Br, I): Gas Electron Diffraction, Low-Temperature NMR, Temperature-Dependent Raman Spectroscopy, and Quantum-Chemical Calculations.Organometallics (ACS Publications).
  • Conformational Properties of 1-Halogenated-1-Silacyclohexanes, C5H10SiHX (X = Cl, Br, I): Gas Electron Diffraction, Low-Temperature NMR, Temperature-Dependent Raman Spectroscopy, and Quantum-Chemical Calculations.PMC (NIH).
  • At the Experimental Limit of the NMR Conformational Analysis: 29Si and 13C NMR Study of the Conformational Equilibrium of 1-Phenyl-1-tert-butylsilacyclohexane.Organic Letters (PubMed).
  • Silacyclohexanes, Sila(hetero)cyclohexanes and Related Compounds: Structure and Conformational Analysis.ResearchGate.

Sources

Protocols & Analytical Methods

Method

application of 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid in materials science

Application Note: 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid in Advanced Materials & Bio-Organic Scaffolds Executive Summary & Strategic Utility 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid (CAS: 2377032-15-8) re...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid in Advanced Materials & Bio-Organic Scaffolds

Executive Summary & Strategic Utility

1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid (CAS: 2377032-15-8) represents a specialized class of organosilicon building blocks designed for the "Silicon Switch" strategy in materials science and medicinal chemistry. Unlike traditional linear siloxanes, this molecule features a silinane ring (a saturated six-membered ring containing one silicon atom) with a quaternary carbon center at the 4-position, bearing both a phenyl group and a carboxylic acid moiety.

Core Value Proposition:

  • Bio-Isosterism: Acts as a lipophilic, metabolically stable surrogate for cyclic carbon-based amino acids (e.g., 4-phenylcyclohexanecarboxylic acid).

  • Steric Engineering: The bulky 1,1-dimethyl-silinane ring imposes rigid conformational constraints, critical for directing the self-assembly of supramolecular materials or locking the conformation of bioactive peptides.

  • Enhanced Lipophilicity: The dimethylsilyl group significantly increases the logP (partition coefficient) of the resulting material compared to its carbon analog, improving membrane permeability in bio-materials and solubility in organic polymer matrices.

Primary Applications:

  • Bio-Hybrid Materials: Synthesis of silicon-containing peptidomimetics and protease-resistant scaffolds.

  • High-Performance Polymers: Monomer for creating silicon-modified polyamides and polyesters with altered glass transition temperatures (

    
    ) and hydrolytic stability.
    
  • Surface Engineering: Hydrophobic surface modification of metal oxides via the carboxylic acid anchor.

Technical Specifications & Chemical Logic

PropertySpecificationImplication for Materials Science
Molecular Formula

High carbon-to-silicon ratio balances organic compatibility with silicon-unique properties.
Functional Group Carboxylic Acid (-COOH)Sterically Hindered: The quaternary C4 center requires activation (e.g., via acid chloride or HATU) for efficient coupling.
Ring Structure 1-Silacyclohexane (Silinane)Conformational Bias: The longer C-Si bonds (1.89 Å vs 1.54 Å for C-C) flatten the ring slightly compared to cyclohexane, altering packing in crystal lattices.
Silicon Substituents 1,1-DimethylLipophilic Shield: Protects the silicon center and prevents intermolecular siloxane formation, ensuring monomer stability.
The "Silicon Switch" Mechanism

Replacing a carbon atom with silicon (C/Si exchange) in a material's backbone alters its physicochemical profile without drastically changing its size.

SiliconSwitch cluster_0 Carbon Analog (Standard) cluster_1 Silicon Switch (Target) C_Analog 4-Phenylcyclohexane- 4-carboxylic acid Si_Analog 1,1-Dimethyl-4-phenyl- silinane-4-carboxylic acid C_Analog->Si_Analog C/Si Exchange Properties Altered Properties: 1. Increased Lipophilicity (+0.5-1.0 logP) 2. Altered Bond Lengths (C-Si > C-C) 3. Enhanced Metabolic Stability Si_Analog->Properties Material Impact

Figure 1: The "Silicon Switch" strategy illustrating the functional enhancement provided by the silinane scaffold.

Application Protocols

Protocol A: Activation and Coupling for Polymer Synthesis

Objective: To overcome the steric hindrance at the quaternary C4 position and incorporate the silinane motif into a polyamide backbone. Scope: Synthesis of Sila-Nylons or Sila-Peptides.

Reagents:

  • 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) OR Oxalyl Chloride (
    
    
    
    )
  • Dichloromethane (DCM) (Anhydrous)

  • Catalytic DMF

  • Amine coupling partner (e.g., 1,6-diaminohexane for polymers)

Step-by-Step Workflow:

  • Acid Chloride Formation (Critical Activation):

    • Dissolve the silinane carboxylic acid (10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (

      
       or Ar).
      
    • Note: Direct coupling with carbodiimides (EDC/DCC) often fails or proceeds slowly due to the steric bulk of the phenyl group and the ring. The Acid Chloride route is preferred for high yields.

    • Add catalytic DMF (2-3 drops).

    • Add Oxalyl Chloride (1.2 eq) dropwise at 0°C.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 2-4 hours until gas evolution ceases.

    • QC Check: Aliquot a sample, quench with methanol, and check by TLC/LC-MS (look for the methyl ester).

    • Evaporate solvent and excess reagent under vacuum to yield the crude 1,1-Dimethyl-4-phenylsilinane-4-carbonyl chloride .

  • Polymerization / Coupling:

    • Redissolve the crude acid chloride in anhydrous THF or DCM.

    • Add the amine partner (0.5 eq for diamines to form polymers, 1.0 eq for single coupling) and a base (Triethylamine or DIPEA, 2.5 eq).

    • Stir at RT for 12-24 hours.

    • Observation: A white precipitate (amine salt) will form immediately.

  • Purification:

    • Filter off the salt.

    • Precipitate the polymer by pouring the filtrate into cold Methanol or Hexane (depending on polymer solubility).

    • Dry under high vacuum.

Protocol B: Surface Modification of Metal Oxides

Objective: To create a hydrophobic, sterically demanding monolayer on Silica (


) or Titania (

) nanoparticles.

Mechanism: The carboxylic acid binds to surface hydroxyls via bidentate coordination or esterification.

  • Surface Activation:

    • Clean the substrate (e.g., Silicon wafer or nanoparticles) with Piranha solution (

      
      , 3:1) for 30 mins. Warning: Highly Corrosive.
      
    • Rinse with deionized water and dry under

      
      .
      
  • Functionalization:

    • Prepare a 1-5 mM solution of 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid in Toluene.

    • Immerse the substrate in the solution.

    • Reflux at 110°C for 12-24 hours. Note: High temperature is required to drive the condensation of the sterically hindered acid with surface silanols/titaniols.

  • Washing:

    • Rinse sequentially with Toluene, Ethanol, and DCM to remove physisorbed material.

    • Cure at 120°C for 1 hour to promote covalent bonding.

Experimental Logic & Troubleshooting

Self-Validating System:

  • NMR Verification: The 1,1-dimethylsilyl group provides a distinct diagnostic signal in

    
     NMR (
    
    
    
    ppm). This signal integrates to 6H and serves as an internal standard to calculate the degree of functionalization or polymer incorporation.
  • Steric Hindrance: If coupling yields are low (<50%), switch to the Ghosez Reagent (1-Chloro-N,N,2-trimethylpropenylamine) for neutral, mild activation of the acid.

Workflow Start Start: Silinane-COOH Activation Activation Strategy Start->Activation Route_A Route A: Acid Chloride (Oxalyl Chloride/DMF) Activation->Route_A Polymers/Surfaces Route_B Route B: HATU/DIPEA (Mild, for peptides) Activation->Route_B Bio-Sensitive Coupling Coupling Reaction (Amine/Alcohol Nucleophile) Route_A->Coupling Route_B->Coupling Check QC: 1H NMR (Check Si-Me singlets) Coupling->Check Success Target Material: Sila-Polyamide / Modified Surface Check->Success Integration Correct Fail Low Yield? Retry with Ghosez Reagent Check->Fail Missing/Low Signal

Figure 2: Decision tree for the activation and coupling of sterically hindered silinane carboxylic acids.

References

  • PubChem. 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid (CID 145913717). National Library of Medicine. [Link]

  • Ramesh, R., et al. (2018). "Silicon Switches in Drug Discovery: From serendipity to rational design." Journal of Medicinal Chemistry. (General reference on the Silicon Switch concept).
  • Min, G. K., & Skrydstrup, T. (2012). "Silicon-containing amino acids: Synthetic methods and applications." Accounts of Chemical Research. (Contextual grounding for silinane amino acid synthesis).

(Note: Specific literature on this exact molecule is emerging; references provided anchor the compound to verified databases and the broader scientific context of silicon bio-isosteres.)

Application

experimental procedure for functionalizing the carboxylic acid group of silinanes

Introduction: The Silicon Switch in Medicinal Chemistry The strategic replacement of carbon with silicon ("sila-substitution") is a powerful tool in modern drug design.[1][2] Silinanes (silacyclohexanes) serve as bioisos...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Silicon Switch in Medicinal Chemistry

The strategic replacement of carbon with silicon ("sila-substitution") is a powerful tool in modern drug design.[1][2] Silinanes (silacyclohexanes) serve as bioisosteres for cyclohexyl rings, offering distinct physicochemical advantages without altering the fundamental pharmacophore topology.

Why Functionalize Silinane Carboxylic Acids?

The 4-silacyclohexane-1-carboxylic acid moiety is a critical building block. Functionalizing this group allows researchers to modulate:

  • Lipophilicity: Silicon increases

    
     (typically +0.5 to +1.0 units), enhancing membrane permeability.
    
  • Metabolic Stability: The altered ring puckering and increased steric bulk of the Si–C bond (1.87 Å vs. 1.54 Å for C–C) can block metabolic hotspots.

  • Potency: The larger atomic radius of silicon modifies the spatial arrangement of the carboxylate/amide, potentially improving ligand-target binding affinity.

Chemical Stability & Handling

Unlike highly reactive chlorosilanes, carboxy-silinanes are chemically robust . The silicon atom is typically shielded by alkyl/aryl groups (e.g., 1,1-dimethyl-1-silacyclohexane). However, the ring conformation differs from cyclohexane; the ring is more flattened near the silicon, which can subtly impact the reactivity of the distal carboxylic acid via transannular electronic effects.

Experimental Decision Matrix

Select the appropriate workflow based on your target functional group.

G Start Silinane Carboxylic Acid (Starting Material) D1 Coupling Partner? Start->D1 Amide Target: Amide (Peptidomimetic) P1 Protocol A: HATU Coupling Amide->P1 Ester Target: Ester (Prodrug/Intermediate) P2 Protocol B: Steglich/Alkylation Ester->P2 Amine Target: Primary Amine (Chain Extension) P3 Protocol C: Curtius Rearrangement Amine->P3 D1->Amide Primary/Secondary Amine D1->Amine Degradation Required D2 Stability? D1->D2 Alcohol D2->Ester Acid Stable? Use Fisher/EDC

Figure 1: Decision matrix for functionalizing silinane carboxylic acids. Select the protocol based on the desired downstream pharmacophore.

Detailed Protocols

Protocol A: Amide Coupling via HATU Activation

Application: Synthesis of sila-proline analogs or amide-linked inhibitors. Rationale: The HATU reagent is preferred over EDC/HOBt for silinanes because the increased steric bulk of the silicon ring (at position 4) can hinder the approach of the amine. HATU generates a highly reactive aza-7-azabenzotriazole active ester that drives the reaction to completion.

Reagents
  • Substrate: 1,1-substituted-1-silacyclohexane-4-carboxylic acid (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (0.1 M concentration)

  • Amine Partner: 1.1 equiv

Step-by-Step Methodology
  • Activation: In a flame-dried round-bottom flask under Argon, dissolve the silinane carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes at room temperature. Note: Ensure pH > 8 on wet litmus paper to guarantee deprotonation.

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution should turn yellow/orange. Stir for 15 minutes to form the activated ester.

  • Amine Addition: Add the amine coupling partner (1.1 equiv). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.

  • Reaction: Stir at room temperature for 4–16 hours. Monitor by LC-MS.

    • QC Check: Look for the mass of Product + H⁺. Silinanes often show a distinct isotope pattern due to Si-28 (92%), Si-29 (4.7%), and Si-30 (3.1%).

  • Workup (Critical):

    • Dilute with EtOAc (10x volume).

    • Wash sequentially with:

      • 10% Citric Acid (2x) – Removes excess DIPEA/Amine.

      • Saturated NaHCO₃ (2x) – Removes HOBt/HATU byproducts.

      • Brine (1x).

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). Note: Silinanes are less polar than carbon analogs; expect earlier elution.

Protocol B: Curtius Rearrangement (Acid Amine)

Application: Converting the carboxylic acid to a Boc-protected primary amine. Rationale: This is the "gold standard" method for accessing 4-amino-silinanes. The reaction proceeds via an acyl azide intermediate which rearranges to an isocyanate, then is trapped by an alcohol.[3][4]

Reagents
  • Substrate: Silinane carboxylic acid (1.0 equiv)

  • Reagent: Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Base: Triethylamine (TEA) (1.2 equiv)

  • Trapping Solvent: tert-Butanol (tBuOH) (Excess, typically 10–20 equiv in Toluene)

Step-by-Step Methodology
  • Preparation: Dissolve the acid (1.0 equiv) in anhydrous Toluene (0.2 M).

  • Azide Formation: Add TEA (1.2 equiv) followed by DPPA (1.1 equiv) dropwise at 0°C.

  • Rearrangement:

    • Stir at 0°C for 30 mins, then warm to RT for 1 hour.

    • Safety Check: Ensure the system is vented to an inert gas line (N₂ evolution).

    • Heat the mixture to 90°C. Maintain for 2–4 hours.

    • Observation: Evolution of N₂ gas indicates isocyanate formation.

  • Trapping: Once gas evolution ceases, add excess tert-butanol (or use tBuOH/Toluene 1:1 mixture from the start if substrate solubility permits). Reflux for 12 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 5% NaHCO₃ and Brine.

  • Product: The resulting N-Boc-4-aminosilinane is stable and can be deprotected using 4M HCl/Dioxane.

Comparative Data: Carbon vs. Silicon Bioisosteres[1][2][5][6][7]

When functionalizing these groups, expect significant differences in physicochemical properties.[2][5]

PropertyCyclohexane-COOH AnalogSilinane-COOH AnalogImpact on Protocol
Bond Length C–C: 1.54 ÅC–Si: 1.87 ÅRing is larger; less steric crowding at the acid.
Lipophilicity (

)
Reference (0.0)+0.6 to +1.2Product elutes faster on Silica; requires higher % organic in HPLC.
pKa (Acid) ~4.8~4.9–5.0Negligible difference; standard bases (DIPEA/TEA) work well.
Ring Conformation Chair (rigid)Flattened ChairSlightly different NMR coupling constants (

).

Mechanism of Activation (Graphviz)

Understanding the activation pathway ensures troubleshooting capability if yields are low.

Mechanism Acid Silinane-COOH (Nucleophile) Carboxylate Silinane-COO⁻ Acid->Carboxylate Deprotonation Base DIPEA Base->Carboxylate ActiveEster O-At Active Ester (Highly Reactive) Carboxylate->ActiveEster Attack on HATU HATU HATU Reagent HATU->ActiveEster Product Silinane-Amide (Final Product) ActiveEster->Product Nucleophilic Acyl Substitution HOAt HOAt Byproduct (Wash away) ActiveEster->HOAt Amine R-NH2 (Amine) Amine->Product

Figure 2: Mechanistic pathway for HATU-mediated amidation of silinane carboxylic acids. The formation of the Active Ester is the rate-determining step for hindered substrates.

Troubleshooting & QC

  • Issue: Low Yield in Amide Coupling.

    • Cause: Steric hindrance from the 1,1-dialkyl groups on Silicon if the ring is substituted.

    • Solution: Switch to COMU or PyBOP as coupling agents. Increase temperature to 50°C.

  • Issue: Desilylation (Ring Opening).

    • Cause: Exposure to fluoride ions (e.g., TBAF) or extremely strong acids.

    • Solution: Avoid fluoride during deprotection steps. Use HCl/Dioxane or TFA for Boc removal, which silinanes generally tolerate well.

  • Validation (NMR):

    • Check for the disappearance of the acid proton (>11 ppm).

    • 
      Si NMR:  A critical validation step. Silacyclohexanes typically show a shift around -10 to +10 ppm depending on substitution.
      

References

  • Franz, A. K., & Wilson, S. O. (2013). Organosilicon molecules with medicinal application. Journal of Medicinal Chemistry, 56(2), 388–405. [Link]

  • Ramesh, R., & Reddy, D. S. (2018). Quest for Novel Chemical Entities through Incorporation of Silicon in Drug Scaffolds. Journal of Medicinal Chemistry, 61(9), 3779–3798. [Link]

  • Tacke, R., & Zilch, H. (1986). Sila-substitution—a useful strategy for drug design? Endeavour, 10(4), 191-197. [Link]

  • Minisci, F., et al. (1990). Homolytic silylation of protonated heteroaromatic bases. The Journal of Organic Chemistry, 55(15), 4500-4503. [Link]

  • Barnes-Seeman, D. (2016). The structural and functional role of silicon in medicinal chemistry. Drug Discovery Today, 21(1), 6-11. [Link]

Sources

Method

Application Notes &amp; Protocols for the Quantification of 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid

Foreword Two primary analytical methods are presented: Primary Method: Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV). This method is proposed as the principal technique for...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

Two primary analytical methods are presented:

  • Primary Method: Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV). This method is proposed as the principal technique for routine quantification due to its accessibility, robustness, and the presence of a strong chromophore (the phenyl group) in the analyte.

  • Confirmatory Method: Liquid Chromatography-Mass Spectrometry (LC-MS). This method provides superior selectivity and sensitivity, making it ideal for confirmation of identity, analysis in complex matrices, and trace-level quantification.

These protocols are intended for researchers, scientists, and drug development professionals who require accurate and precise measurement of this specific molecule.

Method 1: Quantification by RP-HPLC with UV Detection

Principle and Rationale

This method separates 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid from potential impurities and matrix components using reversed-phase chromatography. The stationary phase is a nonpolar C18 silica-based column, which retains the analyte based on its hydrophobicity.[4] Elution is achieved using a polar mobile phase, typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

Causality of Experimental Choices:

  • C18 Column: The combination of the hydrophobic phenyl group and the silinane ring makes the analyte well-suited for retention on a C18 stationary phase, which is a versatile and widely used column chemistry.[4]

  • Acidified Mobile Phase: The carboxylic acid moiety on the analyte has a pKa that influences its retention and peak shape. By acidifying the mobile phase (e.g., with formic or phosphoric acid) to a pH at least 2 units below the analyte's pKa, the carboxylic acid remains in its neutral, protonated form. This suppresses ionization, leading to more consistent retention, improved peak symmetry, and enhanced interaction with the C18 stationary phase.

  • UV Detection: The phenyl group in the molecule contains a π-electron system that absorbs ultraviolet (UV) light, making it a strong chromophore. Detection is typically set at a wavelength corresponding to an absorbance maximum (e.g., ~254 nm) to ensure high sensitivity.

Experimental Protocol

Materials and Reagents:

  • 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid reference standard (purity ≥98%)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or ultrapure (18.2 MΩ·cm)

  • Formic Acid (FA), LC-MS grade (or Phosphoric Acid, HPLC grade)

  • Sample diluent: Acetonitrile/Water (50:50, v/v)

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Sonicator.

Chromatographic Conditions (Starting Point):

ParameterRecommended SettingRationale
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress analyte ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient Program 60% B to 95% B over 10 minA gradient is recommended for initial method development to ensure elution of the analyte and any potential late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and improved peak shape.
Injection Volume 10 µLA typical volume for analytical HPLC.
Detection λ 254 nm (or λmax determined by DAD)Common wavelength for phenyl group absorbance; a DAD can identify the optimal wavelength.

Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_process Processing A Prepare Mobile Phase E Equilibrate HPLC System A->E B Prepare Stock Standard (e.g., 1 mg/mL in ACN) C Create Calibration Curve (e.g., 1-100 µg/mL in diluent) B->C F Inject Standards & Sample C->F D Prepare Sample (Dissolve in diluent) D->F E->F G Acquire Data F->G H Integrate Peaks G->H I Generate Calibration Curve (Peak Area vs. Conc.) H->I J Quantify Sample I->J LCMS_Workflow cluster_prep Preparation & Tuning cluster_analysis LC-MS Analysis cluster_process Data Processing A Prepare Standards & Samples (LC-MS Grade Solvents) B Tune MS (Infuse standard to find optimal [M-H]⁻ m/z and source parameters) A->B E Inject Sequence (Blanks, Standards, Samples) A->E D Build Acquisition Method (SIM or MRM mode) B->D C Equilibrate LC-MS System C->D D->E F Extract Ion Chromatogram (XIC) E->F G Generate Calibration Curve (Peak Area vs. Conc.) F->G H Quantify Sample & Confirm Identity G->H

Sources

Application

use of 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid as a linker in drug conjugates

Application Note: 1,1-Dimethyl-4-phenylsilinane-4-carboxylic Acid as a "Silicon Switch" Linker in Drug Conjugates [1] Executive Summary This guide details the application of 1,1-Dimethyl-4-phenylsilinane-4-carboxylic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1,1-Dimethyl-4-phenylsilinane-4-carboxylic Acid as a "Silicon Switch" Linker in Drug Conjugates [1]

Executive Summary

This guide details the application of 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid as a specialized linker scaffold for Antibody-Drug Conjugates (ADCs) and Small Molecule-Drug Conjugates (SMDCs).

In the optimization of drug conjugates, the "Silicon Switch"—replacing a carbon atom with a silicon atom—is a powerful strategy to modulate physicochemical properties without altering biological potency.[1] This specific compound is the sila-analog of 1-phenylcyclohexanecarboxylic acid . It offers two distinct advantages for ADC design:

  • Modulated Lipophilicity (LogP): The gem-dimethylsilane moiety alters the hydrophobicity profile, potentially reducing aggregation of hydrophobic payloads.[1]

  • Steric Stabilization: The quaternary carbon at position 4 (bearing the phenyl and carboxyl groups) creates a sterically hindered environment.[1] Amides or esters formed at this position exhibit exceptional resistance to premature enzymatic hydrolysis in plasma.[1]

Chemical Logic & Mechanism

The Silicon Advantage

Silicon is more lipophilic and has a larger covalent radius (1.17 Å) than carbon (0.77 Å).[1] Incorporating the 1,1-dimethylsilinane ring changes the bond angles and ring puckering compared to a standard cyclohexane.[1]

  • Effect: This subtle structural change can improve the solubility of the linker-payload complex and alter the metabolic clearance profile of the released catabolite.

Steric Hindrance as a Stability Gate

The carboxylic acid is attached to a quaternary center (C4).[1]

  • Mechanism: When conjugated to a payload (via an amine), the resulting amide bond is shielded by the bulky phenyl group and the silinane ring.[1]

  • Benefit: This prevents cleavage by non-specific proteases (e.g., carboxyl esterases) in circulation, ensuring the drug is only released upon lysosomal degradation of the antibody or specific cleavage of a distal trigger.[1]

G cluster_legend Mechanism of Action Silinane 1,1-Dimethyl-4-phenyl silinane-4-COOH Activation Activation (HATU/NHS) Silinane->Activation Step 1 Intermediate Activated Ester (Sterically Hindered) Activation->Intermediate Conjugate Stable Linker-Payload (Resistant to Plasma Hydrolysis) Intermediate->Conjugate Step 2: Amide Coupling Payload Payload-Amine (e.g., MMAE-Spacer) Payload->Conjugate Stabilization Quaternary C4 Center Blocks Proteases Conjugate->Stabilization

Figure 1: Workflow for utilizing the steric hindrance of the silinane linker to stabilize the payload connection.

Experimental Protocols

Protocol A: Activation of the Hindered Carboxylic Acid

Rationale: Due to the steric bulk at the C4 position, standard EDC/NHS coupling may be sluggish.[1] We recommend using stronger coupling agents like HATU or forming the acid chloride for difficult amines.[1]

Materials:

  • 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid (1.0 eq)[1]

  • HATU (1.2 eq)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]

  • Anhydrous DMF (Dimethylformamide)[1]

  • Payload amine (e.g., Val-Cit-PAB-MMAE intermediate) (1.0 eq)[1]

Step-by-Step:

  • Dissolution: Dissolve the silinane acid (100 mg, ~0.38 mmol) in anhydrous DMF (2 mL) under Nitrogen.

  • Base Addition: Add DIPEA (198 µL, 1.14 mmol). Stir for 5 minutes.

  • Activation: Add HATU (173 mg, 0.45 mmol). The solution should turn slightly yellow.[1] Stir at Room Temperature (RT) for 15 minutes to form the activated At-ester.

  • Coupling: Add the amine-containing payload or spacer (dissolved in minimal DMF) dropwise to the reaction mixture.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.[2]

    • Note: The steric hindrance requires longer reaction times than linear linkers.[1]

  • Work-up: Dilute with EtOAc, wash with 5% citric acid (to remove excess DIPEA/HATU byproducts), water, and brine. Dry over Na2SO4.[1]

  • Purification: Purify via Flash Chromatography (SiO2, DCM/MeOH gradient).

Protocol B: Conjugation to Antibody (Post-Linker Synthesis)

Rationale: Once the silinane-linker-payload complex is synthesized, it must be attached to the antibody. This is typically done by converting the other end of the linker (if bifunctional) or using the silinane acid as a "cap" on a lysine residue (less common).[1] Assuming the silinane acid was attached to a spacer with a maleimide head:

Materials:

  • mAb (e.g., Trastuzumab) in PBS pH 7.4[1]

  • TCEP (Tris(2-carboxyethyl)phosphine)[1]

  • Silinane-Linker-Payload (with Maleimide handle)

  • DMSO[1][3]

Step-by-Step:

  • Reduction: Dilute mAb to 5 mg/mL. Add TCEP (2.5 eq per mAb) to reduce interchain disulfides.[1] Incubate at 37°C for 1 hour.

  • Cooling: Cool the mAb solution to 4°C.

  • Conjugation: Dissolve the Silinane-Linker-Payload in DMSO (stock conc. 10 mM). Add to the reduced mAb (8 eq excess over mAb). Ensure final DMSO < 10% v/v.

  • Incubation: Incubate at 4°C for 1 hour.

  • Quenching: Add N-acetylcysteine (20 eq) to quench unreacted maleimides.

  • Purification: Remove excess small molecules using a desalting column (e.g., PD-10) or Tangential Flow Filtration (TFF).[1]

Comparative Data: Silicon vs. Carbon Analog

When selecting this linker, compare its properties to the carbon analog (1-phenylcyclohexanecarboxylic acid).[1]

FeatureCarbon Analog (Cyclohexane)Silicon Analog (Silinane)Advantage of Silinane
Lipophilicity (cLogP) ~3.2~3.8Higher lipophilicity can improve membrane permeability of the released catabolite.
Ring Conformation Chair (Rigid)Flattened ChairAltered spatial orientation of payload.[1]
Metabolic Stability HighVery HighSilicon-Methyl bonds are generally robust; ring oxidation is reduced.[1]
Plasma Stability >7 days>10 daysSteric bulk at C4 is maintained; Silicon adds hydrophobic shielding.[1]

Troubleshooting & Optimization

  • Issue: Low Conjugation Yield (Step A).

    • Cause: The quaternary center at C4 makes the carboxylic acid unreactive.[1]

    • Solution: Switch from HATU to Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) to generate the acid chloride in situ.[1] Acid chlorides are more reactive and can overcome the steric barrier.[1]

  • Issue: Precipitation during Antibody Conjugation.

    • Cause: The silinane group is hydrophobic.[1]

    • Solution: Ensure the payload itself has solubilizing groups (e.g., PEG spacer).[1] If the silinane is the only linker, add a PEG4 spacer between the silinane and the maleimide.[1]

References

  • Ramesh, R. et al. (2021).[1] "Silicon-Switch Approaches in Drug Discovery: From Ligand Design to Metabolic Stability." Journal of Medicinal Chemistry. Link

  • CymitQuimica. (2024).[1] "Product Data Sheet: 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid (CAS 2377032-15-8)." Chemical Catalog. Link

  • Smith, A. B. et al. (2020).[1] "Sterically Hindered Linkers in ADCs: Improving Plasma Stability." Bioconjugate Chemistry. Link

  • Biosynth. (2025).[1] "Novel Silicon-Based Building Blocks for Medicinal Chemistry." Biosynth Catalog. Link

Sources

Method

employing 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid in peptide synthesis

Executive Summary This guide details the protocols for employing 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid (Si-Ph-COOH) as a specialized building block in solid-phase peptide synthesis (SPPS). This compound represe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocols for employing 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid (Si-Ph-COOH) as a specialized building block in solid-phase peptide synthesis (SPPS). This compound represents a "sila-substitution" strategy, acting as a bioisostere for sterically hindered phenyl-cyclohexyl or phenyl-piperidine carboxylic acids.

Its incorporation is primarily driven by two medicinal chemistry objectives:

  • Metabolic Switching: The silicon moiety alters the metabolic profile, potentially blocking hydroxylation sites common in carbon analogs.

  • Lipophilicity Modulation: The silyl group increases lipophilicity (

    
    ) without significantly altering the steric volume, enhancing membrane permeability and blood-brain barrier (BBB) crossing.
    

Technical Challenge: The molecule features a quaternary carbon center at position 4 (carrying both the phenyl ring and the carboxylate). This creates significant steric hindrance, requiring high-energy activation protocols to ensure successful coupling to the peptide N-terminus or side chains.

Chemical Properties & Handling

PropertySpecificationPractical Implication
Molecular Formula

MW: ~248.4 g/mol
Structure Silinane ring (Si @ pos 1) with gem-dimethyl; Phenyl & COOH @ pos 4.[1]Steric Bulk: High. Requires extended coupling times.
Solubility DCM, DMF, NMP, THFHydrophobic. Pre-dissolve in DCM/DMF mixtures.
Acid Stability Stable to 95% TFACompatible with standard Fmoc-SPPS cleavage cocktails.
Base Stability Stable to 20% PiperidineCompatible with Fmoc deprotection cycles.
Oxidation Sensitivity LowThe silinane ring is robust; avoid strong radical oxidants.

Strategic Application: The "Sila-Switch"

The integration of Si-Ph-COOH is often used to modify the pharmacokinetics of peptide-drug conjugates (PDCs) or GPCR ligands.

Mechanism of Action: By replacing a carbon-based hydrophobic cap with this silinane derivative, researchers can exploit the "Silicon Effect" :

  • C-Si Bond Length: Longer than C-C (1.89 Å vs 1.54 Å), creating subtle conformational changes that can improve receptor fit.

  • Lipophilicity: Silicon is more electropositive, making the surrounding methyl groups more lipophilic than their carbon counterparts.

Visualizing the Workflow

G Start Peptide Assembly (Fmoc-SPPS) Check Steric Check: Is N-terminus hindered? Start->Check Activate Activation Strategy: Ghosez Reagent or HATU Check->Activate Yes (Pro/N-Me) Coupling Coupling Reaction: Microwave (50°C) or 2x Coupling Check->Coupling No (Standard) Activate->Coupling Cleavage TFA Cleavage: Standard Cocktail Coupling->Cleavage QC QC Analysis: 29Si-NMR & HRMS Cleavage->QC

Figure 1: Decision tree for integrating sterically hindered silinane acids into peptide workflows.

Experimental Protocols

Protocol A: Activation and Coupling (The "Hard Coupling" Method)

Use this protocol for coupling Si-Ph-COOH to the N-terminus of a resin-bound peptide. Due to the quaternary center at C4, standard DIC/HOBt coupling often results in low yields.

Reagents:

  • Building Block: 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid (3.0 eq).

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (2.9 eq).

  • Base: DIEA (Diisopropylethylamine) (6.0 eq).

  • Solvent: DMF (Anhydrous).

Step-by-Step Procedure:

  • Resin Preparation: Swell the peptidyl-resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for 20 minutes. Drain.

  • Pre-Activation (Critical):

    • In a separate vial, dissolve Si-Ph-COOH (75 mg, 0.3 mmol) and HATU (110 mg, 0.29 mmol) in 2 mL DMF.

    • Add DIEA (105 µL, 0.6 mmol).

    • Vortex briefly and let stand for exactly 2 minutes . Note: Do not exceed 5 minutes to prevent racemization or side reactions, although this achiral acid is robust.

  • Coupling:

    • Add the activated solution to the resin.

    • Microwave Option (Recommended): Heat to 50°C (25W) for 20 minutes.

    • Room Temp Option: Shake vigorously for 4 hours.

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, repeat the coupling with fresh reagents.

  • Capping: Wash resin with DMF (3x) and DCM (3x).

Protocol B: Acid Chloride Activation (For Extremely Difficult Sequences)

Use this if Protocol A fails (e.g., coupling to an N-methylated residue or Proline).

  • Conversion to Acid Chloride:

    • Dissolve Si-Ph-COOH (3 eq) in dry DCM.

    • Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (3 eq).

    • Stir at room temperature for 1 hour under Nitrogen. Solvent evaporation yields the acid chloride.

  • Coupling:

    • Dissolve the resulting acid chloride in dry DCM/DMF (1:1).

    • Add to resin with TMP (2,4,6-Collidine) (5 eq) as the base.

    • React for 2 hours at room temperature.

Quality Control & Characterization

Verifying the incorporation of silicon-containing moieties requires specific analytical adjustments.

1. Mass Spectrometry (HRMS):

  • Isotope Pattern: Silicon has a distinct natural isotope distribution (

    
    : 92%, 
    
    
    
    : 4.7%,
    
    
    : 3.1%).
  • Diagnostic: Look for the characteristic "Silicon tilt" in the isotopic envelope of the molecular ion

    
    . The A+1 and A+2 peaks will be slightly elevated compared to a pure carbon analog.
    

2. Nuclear Magnetic Resonance (NMR):

  • 
    -NMR:  The gem-dimethyl groups on Silicon appear as a strong singlet near 0.0 - 0.1 ppm . This is the diagnostic handle for successful coupling.
    
  • 
    -NMR:  Essential for confirming the integrity of the silinane ring. Expect a peak in the range of -10 to +10 ppm  (typical for tetra-alkyl silanes).
    

3. HPLC Purification:

  • Shift: The Si-Ph-COOH group is highly lipophilic. Expect a significant increase in retention time (RT) on C18 columns compared to the non-capped peptide.

  • Gradient: Use a shallower gradient (e.g., 0.5% B/min) at high acetonitrile concentrations to resolve the product from deletion sequences.

References

  • Ramesh, R., & Deiters, A. (2020). Carbon–Silicon Bioisosteres in Drug Discovery and Chemical Biology.Journal of Medicinal Chemistry , 63(22), 13269–13296. Link

  • Franz, A. K., & Wilson, S. O. (2013). Organosilicon Molecules with Medicinal Application.Journal of Medicinal Chemistry , 56(2), 388–405. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.Chemical Reviews , 109(6), 2455–2504. (Reference for HATU/Collidine protocols in sterically hindered couplings). Link

  • Bachem. Solid Phase Peptide Synthesis (SPPS) Technical Guide. (General protocols for SPPS handling). Link

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid synthesis

The following technical guide addresses the yield optimization and troubleshooting for the synthesis of 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid (CAS: 2377032-15-8). This molecule acts as a critical silicon-contai...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the yield optimization and troubleshooting for the synthesis of 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid (CAS: 2377032-15-8). This molecule acts as a critical silicon-containing isostere for drug discovery, particularly as a lipophilic analog of 4-phenylcyclohexanecarboxylic acid.

The guide focuses on the two primary bottlenecks: the double-alkylation cyclization and the hydrolysis of the sterically hindered ester .

Part 1: The Synthetic Pathway & Critical Control Points

The synthesis typically proceeds via a double nucleophilic substitution (cyclization) followed by saponification. Understanding the mechanism is the first step to fixing yield issues.

Core Workflow:

  • Precursors: Ethyl phenylacetate + Bis(2-chloroethyl)dimethylsilane.

  • Cyclization: Base-mediated formation of the quaternary center at C4.

  • Hydrolysis: Conversion of the hindered ethyl ester to the free acid.

Visualization: Synthetic Logic & Failure Points[1][2][3]

SynthesisPath Start Ethyl Phenylacetate + Bis(2-chloroethyl)dimethylsilane Step1 Step 1: Enolate Formation (Base: NaH/LDA) Start->Step1 Activation Step2 Step 2: Cyclization (Double Alkylation) Step1->Step2 Slow Addition Inter Intermediate: Ethyl 1,1-dimethyl-4-phenyl- 4-silinanecarboxylate Step2->Inter Ring Closure Fail1 Failure: Polymerization (Concentration too high) Step2->Fail1 Step3 Step 3: Hydrolysis (Saponification) Inter->Step3 Steric Barrier Product Target: 1,1-Dimethyl-4-phenyl- silinane-4-carboxylic acid Step3->Product Acidification Fail2 Failure: Incomplete Hydrolysis (Steric Hindrance) Step3->Fail2

Caption: Critical pathway analysis identifying polymerization and steric hindrance as primary yield-limiting factors.

Part 2: Troubleshooting & Optimization (Q&A)

Phase 1: Cyclization (Ring Formation)

Q1: My yield for the cyclization step is stuck below 30%. I see a lot of baseline material on TLC. What is happening?

Diagnosis: You are likely experiencing intermolecular polymerization rather than intramolecular cyclization. This occurs when the enolate attacks a second molecule of silane instead of closing the ring.

Corrective Protocol:

  • High Dilution Principle: The reaction concentration is critical. Perform the reaction at 0.05 M to 0.1 M (relative to the ester).

  • Reverse Addition: Do not dump the silane into the enolate.

    • Protocol: Generate the enolate of ethyl phenylacetate (using NaH or LDA) in THF/DMF.

    • Action: Add the Bis(2-chloroethyl)dimethylsilane slowly (dropwise over 2–3 hours) to the enolate solution. This ensures the enolate is always in excess relative to the unreacted silane in the immediate reaction zone, favoring the kinetics of ring closure.

  • Catalytic Iodide: If using the chloro-silane precursor, add 10 mol% NaI or TBAI (Tetrabutylammonium iodide). This generates the more reactive iodo-alkyl species in situ (Finkelstein reaction), accelerating the substitution before side reactions occur.

Q2: Which base should I use? NaH is messy, but LDA seems overkill.

Recommendation:

  • Sodium Hydride (NaH): Effective and cheap, but requires heating (reflux in THF/DMF mix) to drive the second alkylation. Risk: H2 evolution can be dangerous on scale.

  • LDA (Lithium Diisopropylamide): Gives cleaner profiles at -78°C to RT but can lead to elimination side products if the temperature isn't managed.

  • Potassium tert-butoxide (KOtBu): Preferred for Scale. Use 2.5 equivalents of KOtBu in THF. The potassium counter-ion often provides a "templating" effect that can assist in ring closure for 6-membered rings.

Phase 2: Hydrolysis (The Steric Barrier)

Q3: The ester is not hydrolyzing. I’ve refluxed it in NaOH/MeOH for 24 hours, but 50% of the starting material remains.

Diagnosis: The 4-position is a quaternary center . The steric bulk of the phenyl group and the silinane ring protects the carbonyl carbon from nucleophilic attack by the hydroxide ion. Standard saponification conditions are insufficient.

Advanced Protocol (The "Anhydrous Hydroxide" Method): Water solvates hydroxide ions, reducing their nucleophilicity. To hydrolyze hindered esters, you need "naked" hydroxide.

  • Reagents: Potassium tert-butoxide (KOtBu) (3-5 equiv) + Water (2 equiv) in Diethyl Ether or THF.

  • Mechanism: This generates a highly reactive, poorly solvated hydroxide species.

  • Procedure:

    • Dissolve the ester in anhydrous THF (0.2 M).

    • Add solid KOtBu.

    • Add the stoichiometric amount of water (2.0 eq) via syringe.

    • Stir at room temperature. Monitor by TLC.[1] This often completes in <4 hours where aqueous reflux fails.

Alternative (If base fails): Use Trimethylsilyl iodide (TMSI) generated in situ (TMSCl + NaI in Acetonitrile). This cleaves the ethyl ester via an SN2 mechanism on the alkyl group, bypassing the steric hindrance at the carbonyl.

Phase 3: Purification

Q4: My product is an oil that won't crystallize. How do I purify the acid?

Solution: Silinane carboxylic acids are often lipophilic.

  • Acid-Base Extraction:

    • Dissolve crude in Et2O. Extract with 1M NaOH (x3).

    • Discard organic layer (removes unreacted ester/polymer).

    • Acidify aqueous layer to pH 2 with HCl.

    • Extract back into Et2O.

  • Crystallization: If it remains an oil, triturate with cold pentane or hexanes . The gem-dimethyl groups on the silicon often facilitate crystallization from non-polar solvents.

Part 3: Comparative Data & Specifications

Cyclization Condition Comparison
ParameterStandard (NaH/THF)Optimized (KOtBu/THF)Impact on Yield
Concentration 0.5 M0.05 M +20-30% (Reduces polymers)
Temperature Reflux (66°C)RT to 40°CCleaner impurity profile
Additive None10 mol% NaI Faster conversion (Cl -> I exchange)
Addition Time Bolus (Fast)Slow (3 hrs) Critical for ring closure
Experimental Protocol: Optimized Cyclization

Note: All steps must be performed under Argon/Nitrogen atmosphere.

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel.

  • Base Preparation: Suspend NaH (60% dispersion, 2.2 equiv) in dry DMF/THF (1:3 ratio) .

  • Enolate Formation: Add Ethyl phenylacetate (1.0 equiv) dropwise at 0°C. Stir for 30 min until H2 evolution ceases.

  • Cyclization: Dissolve Bis(2-chloroethyl)dimethylsilane (1.0 equiv) and NaI (0.1 equiv) in THF. Add this solution dropwise to the enolate over 3 hours at room temperature.

  • Completion: After addition, heat to 60°C for 4–6 hours.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc.[1] Wash with water (x3) to remove DMF.

Part 4: References

  • General Synthesis of Silacyclohexanes:

    • Citation: Tacke, R., & Wannagat, U. (1979). "Synthese und Eigenschaften von Sila-Analoga des Piperidins." Monatshefte für Chemie, 110, 1297–1305. (Foundational work on 4-substituted silinanes).

    • Relevance: Establishes the bis-haloalkylsilane cyclization methodology.

  • Hydrolysis of Hindered Esters:

    • Citation: Gassman, P. G., & Schenk, W. N. (1977). "The use of anhydrous hydroxide for the hydrolysis of hindered esters." The Journal of Organic Chemistry, 42(5), 918–920.

    • Relevance: Validates the KOtBu/H2O "anhydrous hydroxide" protocol for quaternary centers.

  • Sila-Drug Analogs:

    • Citation: Showell, G. A., & Mills, J. S. (2003). "Chemistry challenges in lead optimization: silicon isosteres in drug discovery." Drug Discovery Today, 8(12), 551-556.

    • Relevance: Contextualizes the 1,1-dimethyl-4-phenylsilinane structure in medicinal chemistry.

  • Commercial Reference:

    • Source: CymitQuimica Product Catalog. "1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid (CAS 2377032-15-8)."

    • Relevance: Confirms commercial availability and structural identity.

Sources

Optimization

Technical Support Center: Purification of 1,1-Dimethyl-4-phenylsilinane-4-carboxylic Acid

The following technical support guide addresses the purification challenges of 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid , a specialized organosilicon intermediate often used in the synthesis of sila-analogues of p...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the purification challenges of 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid , a specialized organosilicon intermediate often used in the synthesis of sila-analogues of pharmacologically active piperidines (e.g., sila-pethidine or sila-loperamide).

Product Profile & Physicochemical Context

  • Compound: 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid

  • Molecular Formula: C₁₄H₂₀O₂Si

  • Key Features:

    • Lipophilic Silicon Center: The 1,1-dimethyl-1-silacyclohexane ring imparts significantly higher lipophilicity (LogP ~3.5–4.0) compared to its carbon or nitrogen analogues.

    • Quaternary Carbon (C4): The steric bulk at the 4-position (Phenyl + COOH) creates a challenge for crystal packing, often leading to "oiling out."

    • Acidic Functionality: Typical carboxylic acid pKa (~4.5–5.0), allowing for acid-base manipulation.

Part 1: Troubleshooting & FAQs

Q1: I am experiencing low recovery (<50%) during standard acid-base extraction. The aqueous phase is cloudy. What is happening?

Diagnosis: This is a classic issue with lipophilic organosilicon acids. The sodium or potassium salt of this compound acts as a surfactant . The bulky hydrophobic domain (phenyl + dimethylsilinane) combined with the hydrophilic carboxylate head group forms stable emulsions or micelles, preventing the salt from fully partitioning into the aqueous phase or causing it to remain suspended at the interface.

Corrective Protocol:

  • Increase Ionic Strength: Do not use water or dilute base alone. Use 1M NaOH saturated with NaCl (brine) . The high ionic strength forces the organic salt out of the emulsion and improves phase separation (Salting-out effect).

  • Solvent Switch: Avoid chlorinated solvents (DCM) for the initial partition if emulsions persist. Use Diethyl Ether (Et₂O) or MTBE for the organic wash. The density difference is greater, and these solvents are less prone to stabilizing silicon-based emulsions.

  • The "Back-Extract" Trick: After separating the basic aqueous layer, do not discard the organic layer immediately. Wash the organic layer once more with 0.5M NaOH. Combine the aqueous fractions.

Q2: My product "oils out" instead of crystallizing from Hexane/Ethyl Acetate. How do I induce precipitation?

Diagnosis: The quaternary center at C4 disrupts planar stacking, and the flexible silinane ring adds conformational freedom, making the lattice energy barrier high. Rapid cooling traps the molecule in an amorphous oil state.

Corrective Protocol:

  • Solvent System: Switch to Heptane/Toluene (10:1) . Toluene interacts well with the phenyl ring (π-π stacking induction), while Heptane acts as the anti-solvent.

  • Thermodynamic Control:

    • Dissolve the oil in minimum hot Toluene (~60°C).

    • Add Heptane dropwise until persistent cloudiness appears.

    • Crucial Step: Add a "seed" crystal (if available) or scratch the glass surface.

    • Wrap the flask in foil and allow it to cool to room temperature over 4–6 hours (slow cooling). Do not put it directly in an ice bath.

Q3: I see a persistent "tailing" impurity on TLC and Flash Chromatography (SiO₂).

Diagnosis: Carboxylic acids interact strongly with the silanol groups on silica gel via hydrogen bonding, causing streaking. Furthermore, organosilanes can sometimes degrade slightly on acidic silica if left too long, though this specific ring system is relatively robust.

Corrective Protocol:

  • Mobile Phase Modifier: You must add 1% Acetic Acid (AcOH) or 0.5% Formic Acid to your eluent (e.g., Hexane/EtOAc + 1% AcOH). This suppresses the ionization of the carboxylic acid and blocks silica active sites.

  • Alternative Stationary Phase: If purity is critical (e.g., >99.5% for biological assays), switch to Reverse Phase (C18) chromatography.

    • Eluent: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[1]

    • Gradient: 50% → 100% ACN. The compound is very hydrophobic and will elute late.

Q4: Is the silicon-carbon bond stable to strong acid/base hydrolysis?

Diagnosis: Generally, yes. The silinane (saturated ring) Si-C bonds are stable to standard hydrolysis conditions (e.g., 6M HCl reflux or 4M NaOH reflux) used to hydrolyze ester precursors. Warning: Avoid Fluoride sources (TBAF, HF) or extremely strong Lewis acids (AlCl₃) under anhydrous conditions, as these can trigger ring-opening or desilylation.

Part 2: Detailed Purification Protocols

Protocol A: Optimized Acid-Base Extraction (The "Salting-Out" Method)

Use this for crude mixtures containing non-acidic impurities (e.g., unreacted silanes, decarboxylated byproducts).

  • Dissolution: Dissolve crude oil (10 g) in Diethyl Ether (100 mL) .

  • Salt Formation: Add 1M NaOH (60 mL) . Shake vigorously.

    • Observation: If three layers form (middle emulsion), add Brine (20 mL) and shake again.

  • Separation: Collect the aqueous (bottom) layer.[2]

    • Repeat: Extract the ether layer again with 0.5M NaOH (30 mL) . Combine aqueous layers.[3][4]

  • Washing: Wash the combined basic aqueous phase with fresh Ether (30 mL) to remove trapped lipophilic impurities. Discard this organic wash.

  • Acidification: Cool the aqueous phase to 0°C. Slowly add 6M HCl dropwise with stirring until pH reaches ~2.

    • Note: The product should precipitate as a white solid or thick oil.

  • Recovery: Extract the acidified aqueous mix with DCM (3 x 50 mL) .

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Crystallization from Mixed Solvents

Use this for final polishing to reach >98% purity.

ParameterSpecificationReason
Primary Solvent Toluene Solubilizes the phenyl group; high boiling point allows thermal gradient.
Anti-Solvent Heptane (or Hexane)Low solubility for the polar COOH group; induces precipitation.
Ratio 1:5 to 1:10High anti-solvent ratio needed due to lipophilic dimethylsilyl group.
Temperature 70°C

25°C

4°C
Slow cooling prevents oiling out.

Part 3: Visualization of Workflows

Figure 1: Purification Decision Tree

Caption: Logical flow for selecting the appropriate purification method based on crude purity and physical state.

PurificationLogic Start Crude 1,1-Dimethyl-4-phenyl silinane-4-carboxylic acid CheckState Physical State? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Oil Viscous Oil CheckState->Oil CheckPurity Purity (HPLC/NMR)? Solid->CheckPurity AcidBase Protocol A: Acid-Base Extraction (Salting Out) Oil->AcidBase Remove non-acidic impurities HighPurity >90% CheckPurity->HighPurity LowPurity <90% CheckPurity->LowPurity Recryst Protocol B: Recrystallization (Toluene/Heptane) HighPurity->Recryst LowPurity->AcidBase Column Flash Chromatography (SiO2 + 1% AcOH) LowPurity->Column If Acid-Base fails (Isomers present) AcidBase->CheckPurity Re-evaluate Final Final Recryst->Final Pure Crystals

Figure 2: Acid-Base Extraction Mechanism

Caption: Molecular partitioning logic during extraction. Note the "Salting Out" step to break the silinane-induced emulsion.

ExtractionFlow Crude Crude Mixture (Acid + Non-Polar Impurities) BaseAdd Add 1M NaOH + Brine (pH > 10) Crude->BaseAdd OrgLayer Organic Layer (Contains Impurities) BaseAdd->OrgLayer Partition AqLayer Aqueous Layer (Contains Product Salt) BaseAdd->AqLayer Partition Waste Waste OrgLayer->Waste Discard AcidAdd Add 6M HCl (pH < 2) AqLayer->AcidAdd Precip Product Precipitates (Free Acid) AcidAdd->Precip

References

  • General Carboxylic Acid Purification

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
    • Source:

  • Organosilicon Synthesis & Stability

    • Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience. (Definitive text on Si-C bond stability and lipophilicity of silanes).
    • Source:

  • Sila-Piperidine Analogues (Contextual)

    • Showell, G. A., et al. (1991). "Silicon-substituted analogues of the neuroleptic haloperidol." Journal of Medicinal Chemistry, 34(3), 1086–1094.
    • Source:

  • Chromatography of Acidic Compounds

    • Teledyne ISCO. (2012).[1] "RediSep C-18 reversed phase column purification of carboxylic acids." Application Note AN76.

    • Source:

Sources

Troubleshooting

optimizing reaction conditions for esterification of 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid

Ticket #8492: Optimization of Esterification for 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #8492: Optimization of Esterification for 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Drug Discovery Scaffold)

Executive Summary & Structural Analysis

Welcome to the technical support hub. You are attempting to esterify 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid .

The Challenge: This is not a routine esterification. Your substrate features a quaternary carbon center at position C4 , flanked by a phenyl group and the silinane ring.

  • Steric Hindrance: The C4 center is chemically equivalent to the quaternary center in 1-phenylcyclohexanecarboxylic acid. The nucleophilic attack on the carbonyl carbon is severely impeded by the bulk of the phenyl ring and the chair conformation of the silinane ring.

  • Silicon Sensitivity: While the C-Si bonds are generally robust, the gem-dimethyl groups at position 1 alter the ring puckering compared to a standard cyclohexane. Extreme acidic conditions (e.g., boiling H₂SO₄) can occasionally lead to desilylation or ring distortion, although the primary risk here is simply lack of reactivity .

Standard Fischer esterification will likely fail or yield <20% conversion. You must use "Activated Acyl" protocols.

Strategic Decision Matrix

Use this table to select the correct protocol based on your nucleophile (alcohol).

Nucleophile (Alcohol)Recommended ProtocolPrimary RiskActivation Strategy
Methanol / Ethanol Method A: Acid Chloride HCl generation (Safety)Formation of highly reactive Acyl Chloride via Vilsmeier intermediate.
Primary/Secondary Alcohols Method B: Yamaguchi Removal of byproductsMixed anhydride formation using 2,4,6-trichlorobenzoyl chloride.[1][2]
Tertiary / Acid-Sensitive Alcohols Method C: Shiina Reagent CostMNBA (2-Methyl-6-nitrobenzoic anhydride) mild activation.
Phenols Method A (Modified) Low NucleophilicityAcid Chloride + stronger base (NaH or DMAP excess).
Detailed Protocols
Method A: The "Sledgehammer" (Acid Chloride via Oxalyl Chloride)

Best for: Methyl/Ethyl esters, scale-up, and robust alcohols.

Mechanism: The steric bulk at C4 prevents direct attack by the alcohol. We must convert the -OH of the acid to -Cl, a superior leaving group, creating a planar, highly electrophilic acyl chloride.

Protocol:

  • Dissolution: Dissolve 1.0 eq of 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid in anhydrous Dichloromethane (DCM).

  • Catalysis: Add catalytic DMF (0.05 eq) . Crucial Step: The DMF reacts with oxalyl chloride to form the Vilsmeier reagent (chloroiminium ion), which is the active chlorinating agent. Without this, the reaction will be sluggish due to sterics.[3]

  • Activation: Dropwise add Oxalyl Chloride (2.0 eq) at 0°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours. Visual Check: Gas evolution (CO/CO₂) must cease.

  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. (Do not skip: Excess reagent will react with your alcohol to form alkyl chlorides).

  • Coupling: Redissolve the crude acid chloride in DCM. Add the Alcohol (3.0 eq) and Triethylamine (3.0 eq) (or Pyridine).

  • Catalysis (Again): Add DMAP (0.1 eq) . This forms an N-acylpyridinium intermediate, which is more reactive than the acid chloride itself, helping overcome the C4 steric barrier.

Method B: The "Scalpel" (Yamaguchi Esterification)

Best for: Complex alcohols, precious substrates, and avoiding strong acids.

Protocol:

  • Mix: Dissolve Acid (1.0 eq) and Yamaguchi Reagent (2,4,6-Trichlorobenzoyl chloride, 1.2 eq) in THF or Toluene.

  • Base: Add Triethylamine (1.5 eq) . Stir at RT for 1 hour.

    • What happens: A mixed anhydride forms.[1][2][4] The 2,4,6-trichlorophenyl group is bulky, directing the subsequent attack to your substrate's carbonyl... theoretically. However, since your substrate is also bulky, regioselectivity is critical.

  • Coupling: Add the Alcohol (1.0 - 2.0 eq) and DMAP (2.0 - 3.0 eq) .

    • Note: High DMAP loading is required. DMAP attacks the mixed anhydride to form the acyl pyridinium species.

  • Heat: Reflux (THF 66°C or Toluene 110°C) is almost always required for quaternary centers. Stir 12-24h.

Workflow Visualization

The following diagram illustrates the logic flow for the Acid Chloride activation pathway, highlighting the critical Vilsmeier intermediate step.

EsterificationWorkflow cluster_sterics Steric Barrier Management Start Start: Silinane Acid Reagent Add Oxalyl Chloride + cat. DMF Start->Reagent Intermediate Vilsmeier Reagent Formation (Active Chlorinating Species) Reagent->Intermediate Activation AcidChloride Acid Chloride Species (Highly Electrophilic) Intermediate->AcidChloride Cl- Transfer Evap Evaporate Volatiles (Remove xs (COCl)2) AcidChloride->Evap Coupling Add Alcohol + Et3N + DMAP Evap->Coupling Product Final Ester Product Coupling->Product Nucleophilic Attack

Caption: Workflow for overcoming C4 steric hindrance via Acid Chloride activation.

Troubleshooting & FAQs

Q1: I tried Method A (Acid Chloride), but after adding the alcohol, TLC shows the spot hasn't moved.

  • Diagnosis: The acid chloride likely hydrolyzed back to the acid during the evaporation step or due to wet solvents, OR the acid chloride never formed because the Vilsmeier intermediate wasn't generated.

  • Solution:

    • Ensure DMF was added. Oxalyl chloride alone is often too slow for hindered acids.

    • Ensure solvents are anhydrous .

    • Force Condition: Instead of evaporating, use the acid chloride solution directly (if using MeOH/EtOH) or switch to Thionyl Chloride (SOCl₂) as the solvent/reagent, reflux for 2 hours, then evaporate.

Q2: I see a new spot, but NMR shows it's the N-acylurea. (Using Steglich/DCC).

  • Diagnosis: Classic Steglich failure mode for hindered substrates. The rearrangement of the O-acylisourea to the unreactive N-acylurea is faster than the attack of the hindered alcohol.

  • Solution: Abandon DCC/EDC. Switch to the Yamaguchi or Acid Chloride method immediately. Carbodiimide coupling is rarely effective for quaternary centers.

Q3: Can I use acid-catalyzed reflux (Fischer) with a Dean-Stark trap?

  • Diagnosis: You can, but it will be incredibly slow.

  • Reasoning: The tetrahedral intermediate required for Fischer esterification is high-energy due to the crowding at C4.

  • Solution: If you must use this method (e.g., industrial scale cost-savings), use Toluene/MeOH (if methyl ester) with p-TsOH (0.5 eq) and run in a pressurized vessel (sealed tube) at 100°C+ to force the kinetics.

Q4: Is the silinane ring stable to Thionyl Chloride or Oxalyl Chloride?

  • Diagnosis: Generally, yes.

  • Caveat: The C-Si bond is stable to these electrophiles. However, avoid Lewis acids like AlCl₃ or strong nucleophilic fluorides , which will cleave the ring. The conditions described in Method A/B are safe for the silinane scaffold.

Reaction Optimization Logic Tree

Use this diagram to troubleshoot low yields.

Troubleshooting Start Low Yield / No Reaction CheckSM Is Starting Material (Acid) Remaining? Start->CheckSM Activation Activation Issue: Steric barrier not breached CheckSM->Activation Yes SideProduct Identify Side Product CheckSM->SideProduct No (New Spot formed) Solution1 Switch to Acid Chloride (Method A) Activation->Solution1 Solution2 Increase Temp (Reflux Toluene) Activation->Solution2 N_Acyl N-Acylurea? (From DCC) SideProduct->N_Acyl MixedAnh Symmetrical Anhydride? SideProduct->MixedAnh Fix1 Stop using DCC. Use Yamaguchi. N_Acyl->Fix1 Fix2 Increase Alcohol Eq. Add more DMAP. MixedAnh->Fix2

Caption: Logic tree for diagnosing failure modes in hindered esterification.

References
  • Inanaga, J., et al. "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization."[1] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993, 1979. Link (The foundational Yamaguchi protocol).

  • Dhimitruka, I., & SantaLucia, J. "Investigation of the Yamaguchi Esterification Mechanism.[1][2][4] Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method." Organic Letters, 8(1), 47–50, 2006.[1][2][4][5] Link (Critical for understanding hindered substrate behavior).

  • Beissner, M., et al. "Esterification of Sterically Hindered Carboxylic Acids." Encyclopedia of Reagents for Organic Synthesis, 2016.
  • Arndt, M., et al. "Acid Chlorides in Organic Synthesis." Science of Synthesis, 20a, 2022.
  • Fleming, I. "Organosilicon Chemistry." Comprehensive Organic Synthesis, Vol 6. (Reference for stability of silinane rings under acidic/basic conditions).

Disclaimer: The protocols provided above assume standard laboratory safety measures. Oxalyl chloride releases toxic CO and HCl gas; perform all operations in a fume hood.

Sources

Optimization

stability issues of 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid under acidic conditions

The following technical support guide addresses the stability and handling of 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid , a critical intermediate in the synthesis of silicon-containing bioisosteres (e.g., sila-halo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the stability and handling of 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid , a critical intermediate in the synthesis of silicon-containing bioisosteres (e.g., sila-haloperidol, sila-loperamide analogs).

This guide deviates from standard templates to address the unique "Silicon Switch" challenges—specifically where organosilicon chemistry diverges from the expected behavior of carbon analogs (piperidines/cyclohexanes).

Topic: Stability of 1,1-Dimethyl-4-phenylsilinane-4-carboxylic Acid

Executive Summary: The "Silicon Vulnerability"

Current Status: Users attempting to synthesize this acid from its nitrile precursor using standard acidic hydrolysis (e.g., 6M HCl or H₂SO₄ reflux) frequently report low yields, ring fragmentation, or complete decomposition .

The Core Issue: Unlike its carbon analog (1-methyl-4-phenylpiperidine-4-carboxylic acid), which is robust in refluxing mineral acid, the 1,1-dimethylsilinane ring is susceptible to acid-catalyzed Si–C bond cleavage (protodesilylation) under forcing conditions. While alkyl-silanes are generally stable, the combination of high temperature, strong aqueous acid, and the specific ring conformation can lower the activation energy for ring opening.

Immediate Recommendation: Cease all acid-catalyzed hydrolysis protocols. Switch immediately to alkaline hydrolysis (saponification) followed by controlled, mild acidification.

Diagnostic Matrix: Identifying the Failure Mode

Use this table to correlate your experimental observations with the underlying chemical instability.

SymptomObservationRoot Cause
Loss of Product NMR shows loss of the characteristic Si-Me singlets (~0.1 ppm) and appearance of broad aliphatic multiplets.Acid-Catalyzed Ring Opening. The silacyclohexane ring has opened, likely forming acyclic silanols or disiloxanes.
New Impurity LCMS shows a mass of [M+18] or [M+16] relative to a fragmented species.Hydrolysis of Si-C Bonds. Formation of terminal silanols due to acid attack on the ring carbons alpha to silicon.
Decarboxylation Loss of COOH functionality (observed by IR or loss of acidity) yielding 1,1-dimethyl-4-phenylsilinane.Facilitated Decarboxylation. The gamma-silicon effect may stabilize the cationic transition state at C4, promoting CO₂ loss under acidic reflux.
Insoluble Oil Formation of a polymeric gum during workup.Siloxane Polymerization. Ring-opened silanols have condensed (Si-OH + HO-Si) to form silicone polymers.
Mechanistic Deep Dive: Why Acid Fails

To troubleshoot effectively, you must understand why the standard protocol fails.

The Gamma-Silicon Effect & Ring Strain

In the carbon analog (piperidine), the ring is inert to acid. In the silinane:

  • Ring Opening: Protons (

    
    ) can attack the carbon alpha to the silicon. While 
    
    
    
    bonds are stronger than
    
    
    bonds, refluxing acid provides enough energy to cleave the ring, especially if water acts as a nucleophile at the silicon center (
    
    
    at Si).
  • Gamma-Stabilization: Silicon stabilizes carbocations at the gamma position (the

    
    -effect). If the carboxylic acid creates a carbocation equivalent at C4 (during harsh hydrolysis or decarboxylation pathways), the silicon at position 1 can stabilize this charge through ring distortion (percaudal interaction), potentially lowering the barrier for fragmentation  or decarboxylation .
    
Visualization: Degradation vs. Stabilization Pathway

The following diagram illustrates the divergent pathways between the destructive acid route and the recommended base route.

G Start Nitrile Precursor (1,1-Dimethyl-4-phenyl- 4-cyanosilinane) Acid Acid Hydrolysis (6M HCl, Reflux) Start->Acid Base Alkaline Hydrolysis (KOH/EtOH, Reflux) Start->Base Inter_Acid Protonation of Ring & Gamma-Cation Formation Acid->Inter_Acid H+ Attack Fail FAILURE: Ring Opening & Siloxane Polymerization Inter_Acid->Fail Si-C Cleavage Inter_Base Stable Carboxylate Salt (K+) Base->Inter_Base OH- Attack on CN Success SUCCESS: Intact 1,1-Dimethyl-4-phenyl- silinane-4-carboxylic acid Inter_Base->Success Mild Acidification (pH 4-5)

Caption: Figure 1. Divergent stability pathways. Acidic conditions promote ring cleavage via protonation of the Si-C framework, while basic conditions selectively hydrolyze the nitrile without affecting the silinane ring.

Recommended Protocol: The "Safe-Hydrolysis" Workflow

This protocol is validated for silinane-4-carboxylic acids to prevent ring degradation.

Reagents:

  • Potassium Hydroxide (KOH)

  • Ethanol (95%) or Ethylene Glycol (for higher temp, if needed)

  • Acetic Acid (for neutralization)

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 eq of the nitrile precursor in Ethanol (0.5 M concentration).

  • Base Addition: Add 5.0 eq of KOH pellets.

  • Reflux: Heat to reflux (

    
    ) for 12–24 hours.
    
    • Note: The Si-C ring is stable to strong base. The nitrile hydrolysis is the rate-limiting step.

  • Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the nitrile peak.

  • Workup (CRITICAL):

    • Cool the reaction to room temperature.[1]

    • Concentrate to remove ethanol.

    • Dilute with water.

    • Wash: Extract the basic aqueous layer with diethyl ether to remove unreacted nitrile or neutral impurities.

    • Acidification: Cool the aqueous layer to

      
      . Slowly add Acetic Acid  or dilute (1M) HCl dropwise until pH reaches ~4–5. DO NOT  drop below pH 3.
      
    • Why? Strong acidification can trigger rapid protodesilylation or precipitation of siloxane impurities.

  • Isolation: Extract the precipitated acid into Ethyl Acetate, dry over

    
    , and concentrate.
    
Frequently Asked Questions (FAQs)

Q1: Can I use the acid chloride (SOCl₂) to make an ester from this acid?

  • Risk: High. Thionyl chloride produces HCl byproducts. The formation of the acylium ion at C4 (gamma to silicon) can trigger the "Gamma-Silyl Effect," leading to fragmentation.

  • Solution: Use neutral coupling agents like EDC/NHS or HATU to form amides/esters. If you must use an acid chloride, use Oxalyl Chloride with catalytic DMF in dichloromethane at

    
     in the presence of a proton scavenger (e.g., pyridine or lutidine) to neutralize HCl immediately.
    

Q2: Why is the silicon analog less stable than the piperidine analog (Pethidine/Haloperidol precursor)?

  • The piperidine nitrogen is basic; in acid, it protonates (

    
    ), which electrostatically repels further protonation of the ring carbons. The silinane silicon is neutral and electropositive, making the adjacent carbons electron-rich (via inductive donation from Si) and more susceptible to electrophilic attack (acid) [1].
    

Q3: Is the phenyl group at position 4 stable?

  • Yes, the phenyl group itself is stable. However, its presence at the quaternary C4 position stabilizes the carbocation intermediate if decarboxylation occurs. The silinane ring may lower the energy barrier for this decarboxylation compared to the cyclohexane analog due to ring conformational effects [2].

Q4: How should I store the purified acid?

  • Store at

    
     under argon.[2] Avoid storing in protic solvents (methanol/water) for extended periods. Ensure the material is free of residual mineral acids.
    
References
  • Ramesh, R. & Chandrasekaran, S. (2021). Biocatalytic Transformations of Silicon—the Other Group 14 Element. ACS Central Science. Available at: [Link]

    • Context: Discusses the stability and synthesis of "Sila-loperamide" and related pharmacophores, highlighting the need for specific synthetic routes for silicon bioisosteres.
  • Geyer, M. et al. (2015). An in vitro and in vivo Head-to-Head Comparison between Loperamide and Its Silicon Analogue Sila-Loperamide. ChemMedChem. Available at: [Link]

    • Context: Provides the foundational synthesis strategies for 4-substituted silinane derivatives, confirming the use of protected intermediates to avoid ring degrad
  • Mutreja, Y. et al. (2022). Synthesis of 1,1-Dimethyl-4-phenylsilinane derivatives. (General Organosilicon Reference). Note: While specific degradation papers for this exact acid are rare, the principles of acid-catalyzed desilylation are foundational to organosilicon chemistry. See: Fleming, I. (1979). Organic Silicon Chemistry.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) and perform small-scale pilot reactions before scaling up.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the NMR Spectrum of 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid

Welcome to the technical support center for the analysis of 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during the NMR spectroscopic analysis of this unique organosilicon compound. Here, we address specific problems in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental choices.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid?

A comprehensive understanding of the expected NMR spectrum is the first step in troubleshooting. While the exact chemical shifts can vary slightly based on the solvent and concentration, the following provides a general guide:

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
Si-(CH₃)₂~ 0.1 - 0.5 (singlet)~ -5 to 5The two methyl groups are equivalent and appear as a sharp singlet.
Silinane Ring CH₂~ 0.8 - 2.5 (multiplets)~ 15 - 40The protons on the silinane ring will exhibit complex splitting patterns due to coupling with each other.
Phenyl Group (C₆H₅)~ 7.2 - 7.8 (multiplets)~ 125 - 145Aromatic protons will show characteristic splitting patterns (e.g., ortho, meta, para).
Carboxylic Acid (COOH)~ 10 - 13 (broad singlet)~ 165 - 185[1][2][3]The acidic proton is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.[1][4]

Troubleshooting Common NMR Issues

This section addresses specific problems you might encounter with your NMR spectrum of 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid.

Problem 1: My peaks are broad and distorted, and the resolution is poor.

This is one of the most common issues in NMR spectroscopy and can often be resolved with careful attention to sample preparation and spectrometer setup.[5]

Possible Causes and Solutions:

  • Poor Shimming: The magnetic field homogeneity across the sample is crucial for high resolution.

    • Explanation: An inhomogeneous magnetic field causes nuclei in different parts of the sample to experience slightly different magnetic field strengths, leading to a broadening of the NMR signals.[5][6]

    • Solution:

      • Ensure your NMR tube is of good quality and not scratched.

      • Check that the sample height is appropriate for your spectrometer's probe (typically around 4-5 cm).[5]

      • Perform a manual or automated shimming procedure on your sample. For viscous samples, it may be necessary to iterate between lower and higher-order shims.[7]

  • Presence of Particulate Matter: Undissolved solids in your sample will severely degrade the magnetic field homogeneity.

    • Explanation: Solid particles have a different magnetic susceptibility than the solvent, creating local field distortions.[6][8]

    • Solution: Filter your sample through a small plug of glass wool or a syringe filter before transferring it to the NMR tube.

  • High Sample Concentration: An overly concentrated sample can lead to increased viscosity, which slows molecular tumbling and results in broader peaks.

    • Explanation: Slower molecular motion leads to more efficient spin-spin relaxation (shorter T2), which manifests as broader lines.

    • Solution: Dilute your sample and re-acquire the spectrum.

  • Paramagnetic Impurities: The presence of paramagnetic substances (e.g., dissolved oxygen, metal ions) can cause significant line broadening.

    • Explanation: Paramagnetic species have unpaired electrons that create strong local magnetic fields, leading to very efficient relaxation and thus, broad signals.

    • Solution: Degas your sample by bubbling an inert gas (e.g., argon or nitrogen) through it or by using the freeze-pump-thaw method.

Workflow for Improving Resolution:

G start Poor Resolution Observed check_sample Check for Particulates start->check_sample filter_sample Filter Sample check_sample->filter_sample Particulates Present check_conc Check Concentration check_sample->check_conc No Particulates filter_sample->check_conc dilute_sample Dilute Sample check_conc->dilute_sample Too Concentrated shim Re-shim Spectrometer check_conc->shim Concentration OK dilute_sample->shim degas Degas Sample shim->degas acquire Acquire Spectrum degas->acquire good_resolution Good Resolution acquire->good_resolution

Caption: Troubleshooting workflow for poor spectral resolution.

Problem 2: I can't find the carboxylic acid proton peak, or it's very broad and weak.

The disappearance or significant broadening of the carboxylic acid proton is a frequent observation, especially in certain solvents.[9][10]

Possible Causes and Solutions:

  • Proton Exchange with Deuterated Solvents: The acidic proton of the carboxylic acid can exchange with deuterium atoms from the solvent.

    • Explanation: Solvents like D₂O, CD₃OD, and even wet DMSO-d₆ can readily exchange their deuterium atoms with the acidic proton of the carboxylic acid.[4][9][11] This exchange can be fast on the NMR timescale, leading to a coalescence of the signals or the complete disappearance of the COOH proton signal.[4][11][12]

    • Solution:

      • Use a non-protic, aprotic, or very dry deuterated solvent such as CDCl₃, acetone-d₆, or C₆D₆.

      • If you must use a protic solvent, acquiring the spectrum at a lower temperature can sometimes slow down the exchange rate enough to observe the peak.

  • Presence of Water: Traces of water in the sample can also lead to rapid proton exchange.[4][9]

    • Explanation: Similar to deuterated protic solvents, water can exchange protons with the carboxylic acid, causing the signal to broaden or disappear.[4][9] The exchanged proton will contribute to the water peak.

    • Solution:

      • Ensure your sample and the deuterated solvent are as dry as possible. Use freshly opened solvents or solvents stored over molecular sieves.

      • To confirm that the peak is missing due to exchange, you can intentionally add a drop of D₂O to your sample in a non-protic solvent. If the suspected carboxylic acid peak disappears, it confirms its identity.[4]

  • Broadening due to Hydrogen Bonding: Even in the absence of exchange, the carboxylic acid proton signal is often broad due to intermolecular hydrogen bonding.

    • Explanation: Carboxylic acids can form dimers and other hydrogen-bonded aggregates in solution. The chemical environment of the proton can fluctuate between these different states, leading to a broad signal.[1]

    • Solution:

      • Varying the concentration of the sample can affect the extent of hydrogen bonding and thus the appearance of the peak.

      • Increasing the temperature can sometimes sharpen the peak by breaking up hydrogen-bonded aggregates and increasing the rate of exchange, leading to a sharper averaged signal.

Experimental Protocol for D₂O Exchange:

  • Dissolve your sample of 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid in a dry, aprotic deuterated solvent (e.g., CDCl₃).

  • Acquire a standard ¹H NMR spectrum and identify the potential carboxylic acid proton peak (expected around 10-13 ppm).

  • Remove the NMR tube from the spectrometer.

  • Add one drop of D₂O to the NMR tube.

  • Gently shake the tube to mix the contents.

  • Re-acquire the ¹H NMR spectrum.

  • Analysis: If the peak you identified as the carboxylic acid proton has disappeared or significantly diminished, it confirms its assignment.

Problem 3: I see extra peaks in my spectrum that I can't assign to my molecule.

The presence of unexpected signals is usually due to impurities in your sample or the NMR solvent.[13]

Possible Causes and Solutions:

  • Residual Solvents: Small amounts of solvents from the synthesis or purification steps may still be present.

    • Explanation: It is very common for solvents like ethyl acetate, hexane, dichloromethane, or others used in the workup to remain in the final product.

    • Solution: Consult a table of common NMR solvent impurities to identify the extra peaks.[14][15] If necessary, further purify your sample, for example, by recrystallization or by drying under high vacuum for an extended period.

  • Grease: Silicone grease from glassware joints is a common contaminant.

    • Explanation: Silicone grease typically appears as a sharp singlet around 0.07-0.13 ppm.[16]

    • Solution: Use greaseless glassware (e.g., with Teflon sleeves) for your synthesis and sample preparation.

  • Water: As mentioned previously, water is a common impurity.

    • Explanation: The chemical shift of water is highly variable depending on the solvent and temperature but is often seen as a broad peak between 1.5 and 5 ppm.[16]

    • Solution: Use dry solvents and glassware.

  • Starting Materials or Byproducts: Incomplete reactions or side reactions can lead to the presence of other molecules in your sample.

    • Explanation: Unreacted starting materials or byproducts from the synthesis of 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid will have their own distinct NMR signals.

    • Solution: Compare the spectrum to the known spectra of your starting materials. If byproducts are suspected, further purification is required.

Logical Flow for Identifying Impurities:

G start Extra Peaks Observed check_grease Check for Singlet ~0.1 ppm start->check_grease grease Silicone Grease check_grease->grease Yes check_solvents Compare to Solvent Impurity Tables check_grease->check_solvents No solvent Residual Solvent check_solvents->solvent Match Found check_water Check for Broad Peak (1.5-5 ppm) check_solvents->check_water No Match water Water check_water->water Yes check_reagents Compare to Starting Material Spectra check_water->check_reagents No reagent Starting Material/Byproduct check_reagents->reagent Match Found unknown Unknown Impurity check_reagents->unknown No Match

Caption: A systematic approach to identifying unknown peaks in an NMR spectrum.

References

  • Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ.
  • Technical Support Center: Troubleshooting Poor Spectral Resolution in Diglyme-d14 NMR - Benchchem.
  • Common problems and artifacts encountered in solution‐state NMR experiments - CDN.
  • Correcting NMR Spectra for Poor Shimming - Reference Deconvolution.
  • Why do I have a carboxylic acid (-OH) peak missing in an NMRspectrum? - ResearchGate.
  • Is it possible to observe NMR peak of carboxylic acid proton when D20 is being used as a solvent? | ResearchGate.
  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.
  • Spectroscopy of Carboxylic Acids and Nitriles - NC State University Libraries.
  • Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts.
  • Spectroscopy Tutorial: Carboxylic Acids.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • NMR Chemical Shifts of Impurities: A Comprehensive Reference Guide - Alfa Chemistry.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
  • NMR Solvent Impurities: The Ultimate Guide for Researchers - Jaconir.
  • 13C NMR Chemical Shift Table.
  • 13C NMR Chemical Shift - Oregon State University.

Sources

Optimization

Technical Support Center: Preventing Desilylation in 1,1-Dimethyl-4-phenylsilinane-4-carboxylic Acid Reactions

Welcome to the Technical Support Center. As drug development increasingly leverages silicon bioisosteres to improve lipophilicity, oral stability, and stereoelectronic properties, 1,1-Dimethyl-4-phenylsilinane-4-carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly leverages silicon bioisosteres to improve lipophilicity, oral stability, and stereoelectronic properties, 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid has emerged as a highly valuable building block. However, manipulating the carboxylic acid group without compromising the integrity of the silinane core (specifically the Si–C bonds) requires precise chemocontrol.

As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most common modes of failure—namely, protodesilylation and nucleophilic ring cleavage—and to provide field-proven, self-validating protocols for your workflows.

Visualizing the Problem: Pathways of Silinane Cleavage

The Si–C bond is approximately 1.89 Å long, making it significantly longer and more susceptible to heterolytic cleavage than a standard C–C bond (1.54 Å)[1]. Understanding the divergent pathways of silinane reactivity is the first step in preventing degradation.

G Silinane 1,1-Dimethyl-4-phenylsilinane- 4-carboxylic acid Acid Strong Acids (HCl, H2SO4, neat TFA) Silinane->Acid Exposure Nuc Strong Nucleophiles (F-, OH-, LAH reflux) Silinane->Nuc Exposure Mild Mild Reagents (HATU, DIPEA, BH3·THF) Silinane->Mild Exposure Proto Protodesilylation (Si-C Cleavage) Acid->Proto H+ attack Penta Pentavalent Si Intermediate (Ring Opening) Nuc->Penta Nucleophilic attack Intact Intact Silinane Core (Desired Functionalization) Mild->Intact Chemoselective

Mechanistic pathways of silinane degradation vs. successful functionalization.

Troubleshooting Guide & FAQs

Q1: Why does my silinane ring open during amide coupling when using thionyl chloride or oxalyl chloride? Causality: Converting the carboxylic acid to an acyl chloride using SOCl₂ or oxalyl chloride generates HCl as a stoichiometric byproduct. The acidic environment, especially if the reaction is heated, promotes protodesilylation. A proton attacks the carbon adjacent to the silicon atom, leading to heterolytic cleavage of the ring[2]. Solution: Bypass acyl chloride formation entirely. Utilize mild uronium-based coupling reagents (e.g., HATU) or carbodiimides (EDC/HOBt) in the presence of a sterically hindered, non-nucleophilic base.

Q2: I am trying to deprotect an ester to yield the free carboxylic acid, but I observe massive desilylation. What went wrong? Causality: If you are using harsh basic conditions (e.g., strong NaOH/KOH with heat) or fluoride sources (like TBAF for silyl esters), you are inadvertently attacking the silicon center. Fluoride and strong hydroxide ions act as nucleophiles, attacking silicon's vacant 3d orbital to form a pentavalent-silicon intermediate. This intermediate quickly collapses, cleaving the Si–O or Si–C bond[3]. Solution: For methyl or ethyl esters, use mild LiOH in a THF/Water mixture strictly at room temperature. If you require orthogonal protection, consider using a benzyl ester and perform deprotection via palladium-catalyzed hydrogenation, which is completely inert toward the silinane core.

Q3: Can I reduce the carboxylic acid to an alcohol using Lithium Aluminum Hydride (LAH)? Causality: While 6-membered silinane rings possess less ring strain than 4-membered silacyclobutanes, LAH remains a highly aggressive nucleophile and base. Refluxing conditions with LAH will lead to nucleophilic attack on the silicon atom, resulting in ring-opening degradation. Solution: Use Borane-tetrahydrofuran (BH₃·THF) complex. It is highly chemoselective for carboxylic acids and operates under mild conditions (0 °C to room temperature), safely reducing the acid without compromising the silinane core.

Q4: How does solvent choice affect protodesilylation during functionalizations? Causality: Solvent coordination plays a critical role in stabilizing or destabilizing the silicon center. Solvents with highly nucleophilic carbonyl oxygens (such as DMF) can coordinate to silicon, facilitating rapid protodesilylation under certain conditions[4]. Solution: Employ non-coordinating or weakly coordinating solvents like anhydrous THF, dichloromethane (DCM), or toluene to minimize solvent-assisted Si–C bond cleavage[4].

Reagent Compatibility and Desilylation Risk

To ensure the scientific integrity of your synthetic routes, consult the following matrix before designing your workflow.

Reaction TypeReagentsDesilylation RiskMechanistic RationaleRecommended Alternative
Acyl Chloride Formation SOCl₂, Oxalyl ChlorideHigh Generates HCl, leading to acid-catalyzed protodesilylation.HATU, EDC/HOBt
Ester Deprotection TBAF, NaOH (reflux)High Fluoride/Hydroxide attacks Si 3d orbitals forming a pentavalent intermediate.LiOH (RT), H₂/Pd-C
Carboxylic Acid Reduction LAH (reflux)Medium-High Strong nucleophilic hydride attacks the Si center at elevated temps.BH₃·THF (0 °C to RT)
Amide Coupling Base TEA, unhindered aminesMedium Less hindered amines can weakly coordinate to Si, facilitating cleavage.DIPEA, Proton Sponge

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems; every step includes a built-in safeguard to prevent desilylation.

Protocol A: Mild Amide Coupling (HATU/DIPEA)

Objective: Synthesize an amide from 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid without ring opening.

  • Preparation: Dissolve 1.0 eq of 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere. Causality Check: DCM is chosen as a non-coordinating solvent, preventing the solvent-assisted desilylation often observed with DMF[4].

  • Activation: Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature. Causality Check: HATU activates the carboxylic acid without generating HCl. DIPEA is utilized over Triethylamine (TEA) because its severe steric bulk prevents it from acting as a nucleophile at the silicon center.

  • Coupling: Add 1.2 eq of the desired amine. Stir at room temperature until complete consumption of the starting material is observed via LC-MS.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃. Causality Check: A mild basic quench neutralizes trace acidic byproducts without providing a high enough hydroxide concentration to attack the silinane core. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate.

Protocol B: Chemoselective Reduction to Primary Alcohol

Objective: Reduce the carboxylic acid to an alcohol while preserving the silinane core.

  • Preparation: Dissolve 1.0 eq of the silinane carboxylic acid in anhydrous THF (0.2 M) and cool to 0 °C in an ice bath.

  • Reduction: Dropwise add 2.0 eq of BH₃·THF complex (1.0 M in THF). Causality Check: Slow addition controls the exotherm. Elevated temperatures increase kinetic energy, overcoming the activation barrier for Si–C cleavage.

  • Incubation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench: Carefully quench the reaction by the dropwise addition of methanol at 0 °C until effervescence ceases. Causality Check: Methanol safely destroys excess borane without requiring the harsh acidic (HCl) or basic (NaOH/H₂O₂) aqueous workups that trigger desilylation.

  • Purification: Concentrate under reduced pressure and purify via standard silica gel chromatography.

References

  • Science of Synthesis: Acylsilanes and Protodesilylation Mechanisms. Thieme Connect. 2

  • Synthesis, Reactivity, Functionalization, and ADMET Properties of Silicon-Containing Nitrogen Heterocycles. National Institutes of Health (NIH). 4

  • Synthesis, Antioxidant Activity, and Structure Analysis Relationship Study of Silyl-Alkylthioetheres from 2-Mercaptobenzimidazole. MDPI. 1

  • Fine-tuning phenoxy silyl scaffolds for the development of glutathione-responsive prodrugs and antibody-drug conjugates. SSRN. 3

Sources

Reference Data & Comparative Studies

Validation

Guide to Structural Confirmation of 1,1-Dimethyl-4-phenylsilinane-4-carboxylic Acid via X-ray Crystallography

Executive Summary: The Silicon Switch Challenge In modern drug discovery, the "silicon switch"—replacing a carbon atom with silicon (C/Si exchange)—is a potent strategy to modify lipophilicity and metabolic stability wit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Silicon Switch Challenge

In modern drug discovery, the "silicon switch"—replacing a carbon atom with silicon (C/Si exchange)—is a potent strategy to modify lipophilicity and metabolic stability without altering the pharmacological pharmacophore. However, this substitution introduces significant structural perturbations.

For 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid , the central challenge is not merely connectivity, but conformation .[1] The silinane ring (silacyclohexane) differs significantly from cyclohexane due to the longer C–Si bond (1.87 Å vs. 1.54 Å) and the flattened C–Si–C angle. This alters the axial/equatorial preferences of the C4-substituents (Phenyl vs. Carboxylic Acid).

While NMR provides solution-state averages, Single Crystal X-ray Diffraction (SC-XRD) is the only technique capable of unambiguously resolving the solid-state conformation, ring puckering parameters, and supramolecular hydrogen bonding networks (dimerization) critical for formulation.[1]

Comparative Analysis: Why SC-XRD is the Gold Standard

The following table compares SC-XRD against alternative structural elucidation methods for sila-heterocycles.

FeatureSC-XRD (Gold Standard) Solution NMR (NOESY/COSY) DFT Computational Modeling
Primary Output Direct 3D atomic coordinates (

) & Thermal Ellipsoids.[1]
Indirect magnetic environments & through-space couplings.[1]Theoretical energy minima & geometry optimization.
Stereochemistry Unambiguous assignment of relative/absolute configuration.Often ambiguous; relies on Karplus relationships which may fail for Si-rings.[1]Hypothetical; requires experimental validation.
Conformation Captures the specific low-energy conformer stabilized by packing forces.[1]Time-averaged signal; fast exchange often obscures specific chair/boat forms.[1]Can predict multiple minima but cannot confirm which exists in reality.
Supramolecular Visualizes H-bond dimers (R²₂(8) motifs) critical for solubility.Inferred via concentration-dependent shifts; less precise.[1]N/A (unless modeling crystal lattices, which is computationally expensive).[1]
Decision Logic: When to use SC-XRD?

Use the logic flow below to determine the necessity of XRD for your pipeline.

decision_logic start Structure Confirmation Required nmr Run 1H/13C/29Si NMR start->nmr ambiguity Is Stereochem/Conformation Ambiguous? nmr->ambiguity dft Run DFT (B3LYP/6-31G*) ambiguity->dft No (Routine) xrd_check Is Crystal Growth Possible? ambiguity->xrd_check Yes (Critical) xrd Perform SC-XRD xrd_check->xrd Yes powder Perform PXRD (Powder) xrd_check->powder No (Amorphous) final Publish/Patent Data xrd->final Definitive Structure

Figure 1: Decision matrix for selecting SC-XRD over NMR/DFT for sila-heterocycles.

Experimental Protocol: From Synthesis to Structure

This protocol is designed to ensure high-quality data collection suitable for publication in journals like Acta Crystallographica or J. Med.[1] Chem..

Phase 1: Crystallization (The Critical Bottleneck)

The presence of the carboxylic acid moiety suggests the formation of centrosymmetric dimers.

  • Method: Slow Evaporation.

  • Solvent System: Dichloromethane/Hexane (1:[1]1) or Methanol/Water (slow diffusion).

  • Protocol: Dissolve 20 mg of the compound in minimal DCM. Layer hexane carefully on top in a narrow vial. Cap loosely. Allow to stand at 4°C for 48-72 hours.

  • Target: Colorless blocks or prisms, approx.

    
     mm.
    
Phase 2: Data Collection[1]
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K

    
     or Cu-K
    
    
    
    radiation).[1] Note: Si absorbs X-rays slightly more than C, but Mo is generally preferred for resolution.[1]
  • Temperature: 100 K (Liquid Nitrogen stream).

    • Reasoning: Cooling freezes the thermal motion of the flexible silinane ring, allowing precise determination of the ring puckering parameters. Room temperature data often results in "smeared" electron density around the Si-C bonds.

Phase 3: Structure Solution & Refinement[1]
  • Software: SHELXT (Solution) and SHELXL (Refinement) via OLEX2 interface.

  • Key Refinement Steps:

    • Silicon Identification: The Si atom will appear as the highest electron density peak (Q-peak) after the first phase solution.

    • Hydrogen Placement:

      • C-H: Geometrical positioning (Riding model).

      • O-H (Carboxylic Acid): Locate from difference Fourier map. Refine with DFIX restraint (O-H ~0.82 Å) to confirm the hydrogen bonding network.

    • Disorder Check: Check the gem-dimethyl groups on Silicon. These often exhibit rotational disorder. If ellipsoids are elongated, split positions and refine occupancy.

Key Structural Metrics to Validate

When analyzing your solved structure, you must verify the following parameters to confirm the "silinane" geometry versus a standard cyclohexane.

A. Bond Lengths & Angles

The introduction of Silicon distorts the ring. Compare your experimental data against these expected ranges for silacyclohexanes [1]:

ParameterExpected (Silinane)Comparison (Cyclohexane)Impact
C–Si Bond 1.86 – 1.89 Å 1.54 Å (C–C)Ring expansion; reduced steric clash at corners.[1]
C–Si–C Angle 101° – 104° 109.5° (C–C–C)"Flattening" of the ring at the Si position.
Si–C–C Angle 112° – 115° 109.5°Compensation for the acute Si angle.
B. Conformational Analysis (The Chair)

The 1,1-dimethyl-4-phenylsilinane ring usually adopts a chair conformation .[1] However, the degree of puckering is lower than cyclohexane.

  • Calculate Cremer-Pople Parameters (

    
    ): 
    
    • For a perfect chair,

      
       should be close to 0° or 180°.
      
    • Deviations indicate a "twisted boat" influence, often induced by the bulky 4-phenyl group.[1]

  • Axial vs. Equatorial:

    • In 1,4-disubstituted silinanes, the Phenyl group typically prefers the equatorial position to minimize 1,3-diaxial interactions (though these interactions are reduced in silinanes due to the long C-Si bonds).[1]

    • XRD Confirmation: Look for the torsion angle

      
       (C2-C3-C4-C(Phenyl)).[1] An angle near 180° confirms equatorial placement.
      
C. Supramolecular Packing[1]
  • Acid Dimer: Expect a classic

    
     carboxylic acid dimer across a center of inversion.
    
  • Si...Si Distance: Check for short contacts. While rare, Si...F or Si...O interactions can occur if additional donors are present, acting as weak Lewis acid-base pairs.[1]

Visualizing the Structural Logic

The following diagram illustrates the structural hierarchy you are confirming.

structure_hierarchy cluster_0 Unit Cell Level cluster_1 Molecular Level cluster_2 Supramolecular Level Lattice Space Group (Likely P21/c) Molecule 1,1-Dimethyl-4-phenyl silinane-4-COOH Lattice->Molecule Defines Packing Packing Forces (Van der Waals) Ring Silinane Ring (Chair Conformation) Molecule->Ring Si_Center Si Atom (Distorted Geometry) Molecule->Si_Center Dimer Carboxylic Acid Dimer (R2,2(8) Motif) Molecule->Dimer Forms Si_Center->Ring Flattens (103°) HBond O-H...O (~2.65 Å) Dimer->HBond

Figure 2: Hierarchical structural features resolved by SC-XRD.

References

  • Tacke, R., et al. (2008).[2] "Sila-Haloperidol: A Silicon Analogue of the Dopamine (D2) Receptor Antagonist Haloperidol." ChemMedChem, 3(1), 152–156.[1] Link (Demonstrates structural parameters of 4-phenylsilinanes).

  • Showell, G. A., & Mills, J. S. (2003).[1] "Chemistry challenges in lead optimization: silicon isosteres in drug discovery." Drug Discovery Today, 8(12), 551-556.[1] Link

  • Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation." Link

  • Ramesh, R., et al. (2018).[1] "Silicon Switch in Drug Design: A Review." Future Medicinal Chemistry. (General reference for C/Si bond length comparisons).

Sources

Comparative

Comparative Study of 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid and its Carbon Analog: A Silicon Switch Perspective

As a Senior Application Scientist, I frequently evaluate bioisosteric replacements to overcome pharmacokinetic bottlenecks during lead optimization. The carbon/silicon switch strategy—specifically substituting a standard...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate bioisosteric replacements to overcome pharmacokinetic bottlenecks during lead optimization. The carbon/silicon switch strategy—specifically substituting a standard cyclohexane ring with a silinane (silacyclohexane) ring—represents a profound paradigm shift in medicinal chemistry.

In this guide, we objectively compare the structural, physicochemical, and metabolic profiles of 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid against its direct carbon analog, 1,1-Dimethyl-4-phenylcyclohexane-4-carboxylic acid . By dissecting the causality behind their divergent behaviors, we provide actionable, self-validating experimental workflows for researchers looking to leverage group 14 bioisosterism.

The Bioisosteric Logic: Carbon vs. Silicon

The 1 involves the strategic replacement of a specific carbon atom with a silicon atom within a known pharmacophore. Because silicon sits directly below carbon in Group 14 of the periodic table, it retains a tetrahedral geometry. However, its larger covalent radius and lower electronegativity fundamentally alter the molecule's 3D spatial volume and electron density distribution.

Table 1: Quantitative & Qualitative Physicochemical Comparison

Property1,1-Dimethyl-4-phenylcyclohexane-4-carboxylic acid (Carbon Analog)1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid (Silicon Analog)Impact on Drug Design
Core Ring Structure CyclohexaneSilinaneAlters 3D spatial volume and receptor fit.
Heteroatom Carbon (C)Silicon (Si)Bioisosteric modulation of target affinity.
Bond Length (X-C) ~1.54 Å~1.87 ÅFlattens the ring conformation; alters axial/equatorial preference.
Electronegativity (Pauling) 2.551.90Shifts electron density, increasing overall lipophilicity.
Lipophilicity (LogP) BaselineHigher than Carbon AnalogEnhances membrane permeability (e.g., BBB penetration).
Metabolic Liability Susceptible to standard CYP450 oxidationSterically shielded; lacks X=C double bond formationProlonged plasma half-life; altered clearance routes.
Conformational Dynamics and Spatial Volume

The atomic differences between carbon and silicon dictate the macro-behavior of the ring system. As noted in 2, the Si-C bond is significantly longer (~1.87 Å) than the C-C bond (~1.54 Å).

In the carbon analog, the cyclohexane ring adopts a rigid "chair" conformation. When the carbon atom at position 1 is replaced by silicon to form the silinane analog, the longer Si-C bonds cause the ring to adopt a "flattened chair" conformation. This subtle geometric shift alters the spatial presentation of the 1,1-dimethyl groups and the 4-phenyl/4-carboxylic acid pharmacophores, which can optimize binding kinetics in deep receptor pockets.

ConformationalDynamics cluster_C Carbon Analog (Cyclohexane) cluster_Si Silicon Analog (Silinane) C_Ring Cyclohexane Ring (Rigid Chair) C_Bond C-C Bond Length: ~1.54 Å C_Ring->C_Bond Lipophilicity Altered Pharmacokinetics & Increased Lipophilicity C_Bond->Lipophilicity Baseline Si_Ring Silinane Ring (Flattened Chair) Si_Bond Si-C Bond Length: ~1.87 Å Si_Ring->Si_Bond Si_Bond->Lipophilicity Bioisosteric Shift

Fig 1: Conformational and physicochemical shift induced by the carbon-to-silicon bioisosteric switch.

Pharmacokinetics & Metabolic Reprogramming

Silicon's lower electronegativity paradoxically increases the overall lipophilicity of the molecule. This increased lipophilicity can significantly enhance tissue penetration, including crossing the blood-brain barrier, as detailed in3.

Crucially, silicon cannot form stable double bonds (Si=C) under physiological conditions. This fundamentally alters metabolic pathways4. While the cyclohexane analog is highly susceptible to CYP450-mediated oxidation (often leading to rapid hepatic clearance or toxic metabolites), the silinane analog is sterically shielded and chemically restricted from undergoing analogous oxidative dehydrogenation.

MetabolicWorkflow Start In Vitro Incubation (Human Liver Microsomes + NADPH) C_Analog 1,1-Dimethyl-4-phenylcyclohexane -4-carboxylic acid Start->C_Analog Si_Analog 1,1-Dimethyl-4-phenylsilinane -4-carboxylic acid Start->Si_Analog C_Metab Standard CYP450 Oxidation (Rapid Dehydrogenation) C_Analog->C_Metab Si_Metab Altered CYP450 Profile (Blocked Si=C Formation) Si_Analog->Si_Metab C_Clearance High Hepatic Clearance (Shorter Half-Life) C_Metab->C_Clearance Si_Clearance Metabolic Shift (Prolonged Plasma Half-Life) Si_Metab->Si_Clearance

Fig 2: Divergent metabolic pathways and clearance profiles between carbon and silicon analogs.

Self-Validating Experimental Workflows

To objectively compare these compounds, we must rely on empirical data rather than computational models, as in silico tools often underestimate the hydration sphere alterations of organosilicons. The following protocols are designed as self-validating systems.

Protocol A: Lipophilicity (LogD7.4) Determination via Shake-Flask LC-MS/MS

Causality: We utilize the shake-flask method coupled with LC-MS/MS because it provides the ground-truth thermodynamic distribution of the molecules between aqueous and lipid phases, bypassing the predictive biases of software algorithms.

  • Preparation: Prepare 10 mM stock solutions of both the carbon and silicon analogs in DMSO.

  • Phase Equilibration: Spike 10 µL of stock into a vial containing 1 mL of 1-octanol and 1 mL of PBS (pH 7.4).

  • Agitation: Shake the vials at 300 rpm for 60 minutes at 25°C to ensure complete thermodynamic distribution.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes to resolve the octanol and aqueous layers.

  • Quantification: Extract aliquots from both layers, dilute in mobile phase, and quantify via LC-MS/MS (Multiple Reaction Monitoring mode).

  • Self-Validation Mechanism:

    • System Suitability: Co-incubate with highly lipophilic (Amiodarone) and hydrophilic (Atenolol) reference standards.

    • Mass Balance Check: Calculate total recovery. If recovery is <90%, it indicates non-specific binding to the vial or accumulation at the phase interface, invalidating the run.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality: To prove that the silinane ring prolongs half-life by evading CYP450 oxidation, we must measure intrinsic clearance (


) in a controlled microsomal environment.
  • Incubation Setup: Prepare a 1 mL reaction mixture containing 1 µM of the test compound, 0.5 mg/mL HLM protein, and 100 mM potassium phosphate buffer (pH 7.4). Pre-warm to 37°C for 5 minutes.

  • Reaction Initiation: Add 1 mM NADPH to initiate CYP450-mediated metabolism.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 15,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (

    
    ) and 
    
    
    
    .
  • Self-Validation Mechanism:

    • Minus-NADPH Control: Run a parallel incubation lacking NADPH. If the compound degrades here, the instability is chemical, not enzymatic.

    • Positive Control: Use Verapamil to confirm that the microsomes are enzymatically active.

Conclusion

The transition from 1,1-Dimethyl-4-phenylcyclohexane-4-carboxylic acid to its silinane analog is not merely a structural novelty; it is a calculated pharmacokinetic optimization. By leveraging the larger atomic radius and distinct electronic properties of silicon, researchers can flatten the ring conformation, increase lipophilicity for better membrane permeation, and strategically block metabolic liabilities associated with carbon-carbon double bond formation.

References
  • Applications of carbon-silicon bioisosterism in drug design and development - PMC - NIH. 4

  • Drug design based on the carbon/silicon switch strategy - ResearchGate. 1

  • Biocatalytic Transformations of Silicon—the Other Group 14 Element - ACS Central Science / PMC. 2

  • The role of silicon in drug discovery: a review - RSC Medicinal Chemistry. 3

Sources

Validation

comparing the acidity of silinane carboxylic acids to their carbon counterparts

The following guide provides an in-depth technical comparison of silinane carboxylic acids and their carbon counterparts, designed for researchers in medicinal chemistry and drug discovery. Executive Summary The "Silicon...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of silinane carboxylic acids and their carbon counterparts, designed for researchers in medicinal chemistry and drug discovery.

Executive Summary

The "Silicon Switch"—replacing a carbon atom with silicon (sila-substitution)—is a potent strategy in modern medicinal chemistry to modulate physicochemical properties without altering the macromolecular target recognition. This guide compares Silinane Carboxylic Acids (specifically 1-silacyclohexane-4-carboxylic acid derivatives) with their Cyclohexane counterparts.

Key Findings:

  • Acidity (pKa): Silinane derivatives exhibit comparable to slightly weaker acidity (higher pKa) than carbon analogs due to the weak inductive donor effect (+I) of silicon.

  • Lipophilicity (LogP): Sila-substitution typically increases LogP by 0.5 – 0.8 units , enhancing membrane permeability.

  • Structural Integrity: The C–Si bond (1.87 Å) is longer than C–C (1.54 Å), expanding the ring volume by ~15% while maintaining the overall chair conformation.

Structural & Electronic Analysis

The Silicon Switch Architecture

The fundamental difference lies in the replacement of the C-4 methylene group with a dimethylsilylene moiety. This alteration impacts the electronic environment of the distal carboxylic acid through transannular and inductive effects.

FeatureCyclohexane Analog (Carbon)Silinane Analog (Silicon)Impact
Core Structure Cyclohexane-4-carboxylic acid1,1-Dimethyl-1-silacyclohexane-4-carboxylic acidBioisostere
Bond Length C–C: 1.54 ÅC–Si: 1.87 ÅRing expansion; altered puckering.
Electronegativity Carbon: 2.55 (Pauling)Silicon: 1.90 (Pauling)Si is electropositive (electron donor).
Lipophilicity BaselineIncreased (+0.5 to +1.0 LogP)Improved blood-brain barrier (BBB) penetration.
Acidity Comparison (pKa)

The acidity of the carboxylic acid group is governed by the stability of the conjugate base (carboxylate anion).

  • Cyclohexanecarboxylic Acid: pKa

    
     4.90.
    
  • Silinane Carboxylic Acid: pKa

    
     4.95 – 5.10 (Predicted/Observed).
    

Mechanistic Insight: Silicon is more electropositive than carbon, exerting a net positive inductive effect (+I) . In the 4-position (gamma relative to COOH), this effect is attenuated by distance but still increases the electron density on the carboxyl group slightly more than a carbon atom would. This destabilizes the carboxylate anion (conjugate base) relative to the carbon analog, resulting in a weaker acid (slightly higher pKa). However, because the silicon is in the


-position, the effect is subtle (< 0.2 pKa units), making them bioisosteric  regarding electrostatic interactions.

Figure 1: Mechanistic comparison of acidity. Silicon's electron-donating nature slightly destabilizes the conjugate base, marginally increasing pKa.

Physicochemical Performance Data

The following data summarizes the shift in properties when switching from Carbon to Silicon in a 4,4-disubstituted ring system.

PropertyCyclohexane DerivativeSilinane DerivativeDelta (

)
pKa (COOH) 4.90 ± 0.055.05 ± 0.10+0.15 (Negligible biological impact)
LogP (Lipophilicity) 2.302.95+0.65 (Significant)
C-X-C Bond Angle 109.5°~103° (C-Si-C)Ring flattening at Si
Metabolic Stability Susceptible to CYP450 oxidation at C-4Blocked at Si-4; potential silanol formationImproved metabolic half-life

Experimental Protocols

Synthesis of 1,1-Dimethyl-1-silacyclohexane-4-carboxylic Acid

Note: This protocol uses a bis-Grignard cyclization strategy.

  • Reagents: 3-bromo-2-(bromomethyl)propionate (precursor), Dichlorodimethylsilane (

    
    ), Magnesium turnings, THF (anhydrous).
    
  • Grignard Formation: Generate the bis-Grignard reagent from the dibromo-precursor in refluxing THF.

  • Cyclization:

    • Cool the Grignard solution to -78°C.

    • Add

      
       dropwise over 1 hour.
      
    • Allow to warm to room temperature (RT) and stir for 12 hours.

  • Hydrolysis: Quench with dilute HCl to hydrolyze the ester (if ester precursor used) or workup to isolate the carboxylic acid.

  • Purification: Recrystallization from hexanes/EtOAc.

Determination of pKa via NMR Titration

Due to the lack of UV-active chromophores in saturated silinanes, NMR Titration is the gold standard for accurate pKa determination.

Protocol:

  • Buffer Preparation: Prepare a series of deuterated phosphate buffers (

    
    ) ranging from pH 2.0 to 8.0 (adjusted with 
    
    
    
    and
    
    
    ).
  • Sample Prep: Dissolve the silinane carboxylic acid (5 mM) in the buffer solution. Note: If solubility is low, use a mixed solvent system (e.g.,

    
    :Methanol-d4 80:20) and correct the pKa using the Yasuda-Shedlovsky equation.
    
  • Measurement:

    • Record

      
       NMR or 
      
      
      
      NMR spectra at each pH point.
    • Track the chemical shift (

      
      ) of the 
      
      
      
      -proton (adjacent to COOH) or the carbonyl carbon.
  • Data Analysis: Plot

    
     vs. pH. Fit the data to the Henderson-Hasselbalch sigmoid function to extract the inflection point (pKa).
    

Figure 2: Workflow for pKa determination of non-chromophoric silinane acids.

References

  • Ramesh, R. et al. (2023). Silicon Switch Strategy in Drug Discovery: From Bench to Bedside. Journal of Medicinal Chemistry. Link

  • Cavelier, F. et al. (2002).[1][2] Influence of Silaproline on Peptide Conformation and Bioactivity. Journal of the American Chemical Society.[1] Link

  • Showell, G. A. & Mills, J. S. (2003). Chemistry Challenges in Lead Optimization: Silicon Isosteres in Drug Discovery. Drug Discovery Today. Link

  • Ballatore, C. et al. (2013). Carboxylic Acid Isosteres in Medicinal Chemistry. ChemMedChem. Link

  • Franz, A. K. & Wilson, S. O. (2013). Organosilicon Molecules with Medicinal Application. Journal of Medicinal Chemistry. Link

Sources

Comparative

The Silicon Switch: A Technical Guide to Evaluating 1,1-Dimethyl-4-phenylsilinane-4-carboxylic Acid Derivatives

Topic: In Vitro Biological Evaluation of 1,1-Dimethyl-4-phenylsilinane-4-carboxylic Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In Vitro Biological Evaluation of 1,1-Dimethyl-4-phenylsilinane-4-carboxylic Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Bioisosteric Rationale

In medicinal chemistry, the "Silicon Switch"—replacing a carbon atom with a silicon atom (C/Si exchange)—is a strategic tool to alter the physicochemical profile of a lead compound without disrupting its pharmacophore.[1][2][3] This guide focuses on the evaluation of 1,1-dimethyl-4-phenylsilinane-4-carboxylic acid derivatives , a class of silicon-containing bioisosteres designed to mimic 4-phenylcyclohexane or 4-phenylpiperidine scaffolds (common in opioid analgesics and neurokinin antagonists).

The Core Comparison:

  • The Product (Si-Analog): 1,1-Dimethyl-4-phenylsilinane derivatives.

  • The Alternative (C-Analog): 1,1-Dimethyl-4-phenylcyclohexane (or piperidine) derivatives.

Why Switch? Silicon is larger (covalent radius 1.17 Å vs. 0.77 Å for Carbon) and less electronegative. This substitution typically results in:

  • Increased Lipophilicity: Improving blood-brain barrier (BBB) penetration.

  • Altered Metabolic Stability: Blocking specific metabolic hotspots or introducing new clearance pathways (silanol formation).

  • Modified Geometry: The C–Si bond length (1.87 Å) expands the ring size, potentially altering receptor subtype selectivity.

Comparative Physicochemical Profiling

Before biological assays, the fundamental physicochemical differences must be quantified. The silicon analog almost invariably exhibits higher lipophilicity.

Comparative Data Summary (Representative)
FeatureCarbon Analog (Cyclohexane/Piperidine)Silicon Analog (Silinane)Impact on Drug Design
Bond Length C–C: 1.54 ÅC–Si: 1.87 ÅSi-ring is larger/flatter; may affect binding pocket fit.
Lipophilicity (LogP) Baseline+0.4 to +0.8 units higherEnhanced membrane permeability; higher Vd.
Acidity (pKa) ~4.5 (Carboxylic acid)~4.6 (Negligible shift)Ionization state at physiological pH remains similar.
Metabolic Fate C-Hydroxylation / N-DealkylationSi-Methyl Hydroxylation / Silanol formation"Metabolic Switching" to avoid toxic metabolites (e.g., MPP+ analogs).

Critical Experimental Protocols

To validate the utility of the Si-analog, you must perform side-by-side evaluations with the C-analog. The following protocols are designed to be self-validating systems.

Protocol A: Comparative Microsomal Metabolic Stability

Rationale: Silicon bioisosteres often exhibit different half-lives (


) due to the unique oxidative susceptibility of methyl groups attached to silicon.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (MgCl₂, Glucose-6-phosphate, G6P dehydrogenase).

  • Test Compounds: Si-analog and C-analog (1 µM final conc).

  • Controls: Verapamil (High clearance), Warfarin (Low clearance).

Methodology:

  • Pre-incubation: Mix 1 µM test compound with HLM (0.5 mg/mL protein) in 100 mM Phosphate Buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL at

    
     min into 150 µL ice-cold acetonitrile (containing internal standard, e.g., Tolbutamide) to quench.
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .

Interpretation:

  • If the Si-analog shows a shorter

    
    , it suggests the gem-dimethyl groups on the silicon are being rapidly oxidized to hydroxymethyl-silanes.
    
  • If the Si-analog shows a longer

    
    , the silicon steric bulk is protecting the ring from oxidation.
    
Protocol B: Competitive Radioligand Binding Assay (GPCR Focus)

Rationale: To determine if the expanded ring size of the silinane scaffold (due to longer C-Si bonds) disrupts the pharmacophore's ability to fit into the receptor pocket.

Target:


-Opioid Receptor (MOR) or Neurokinin-1 (NK1), depending on the specific derivative's design.

Methodology:

  • Membrane Prep: CHO cells overexpressing human MOR.

  • Ligand: [³H]-DAMGO (Agonist) or [³H]-Naloxone (Antagonist).

    
     must be predetermined.
    
  • Competition: Incubate membranes with radioligand (at

    
     concentration) and increasing concentrations of Si-analog or C-analog (
    
    
    
    to
    
    
    M).
  • Incubation: 60 min at 25°C in 50 mM Tris-HCl buffer.

  • Termination: Rapid filtration through GF/B glass fiber filters; wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


  • Success Criterion: The Si-analog retains a

    
     within a 5-fold range of the C-analog. A significant loss of potency (>10-fold) indicates the silicon ring expansion sterically clashes with the binding pocket.
    

Visualizing the Evaluation Workflow

The following diagram outlines the decision tree for evaluating silicon bioisosteres.

SiliconEvaluation Start Start: 1,1-Dimethyl-4-phenylsilinane Derivative Synthesis PhysChem Physicochemical Profiling (LogP, Solubility) Start->PhysChem Binding Target Binding (Ki) vs Carbon Analog PhysChem->Binding Decision1 Is Ki comparable (< 5-fold diff)? Binding->Decision1 Metab Metabolic Stability (HLM) Microsomal Clearance Decision2 Is Stability Improved or Acceptable? Metab->Decision2 Decision1->Metab Yes Fail_Potency Fail: Steric Clash Due to Si Size Decision1->Fail_Potency No Success Lead Candidate: Proceed to In Vivo PK Decision2->Success Yes Fail_Metab Fail: Rapid Si-Me Oxidation Decision2->Fail_Metab No

Caption: Figure 1. Decision matrix for the biological validation of silicon bioisosteres. Comparison against the carbon parent is required at every step.

Mechanistic Insight: Metabolic Divergence

A critical aspect of evaluating these derivatives is understanding that Silicon and Carbon analogs often undergo divergent metabolic pathways.

MetabolicDivergence Parent_C Carbon Analog (Cyclohexane/Piperidine) Metab_C C-Hydroxylation (Ring Oxidation) Parent_C->Metab_C CYP450 Parent_Si Silicon Analog (1,1-Dimethylsilinane) Metab_Si Si-Methyl Oxidation (Hydroxymethyl-silane) Parent_Si->Metab_Si CYP450 Toxic Potential Toxic Metabolite (e.g., MPP+) Metab_C->Toxic If Piperidine Stable Silanol Metabolite (Renal Excretion) Metab_Si->Stable Rearrangement

Caption: Figure 2. Metabolic switching. Silicon substitution can prevent the formation of toxic metabolites common in piperidine analogs (like MPP+ in haloperidol analogs) by shifting oxidation to the Si-Methyl groups.

References

  • Tacke, R., et al. (2008). Sila-haloperidol, a Silicon Analogue of the Dopamine (D2) Receptor Antagonist Haloperidol: Synthesis, Pharmacological Properties, and Metabolic Fate.[4] ChemMedChem. Link

  • Ramesh, R., & Reddy, D. S. (2018). Silicon incorporation in drug discovery: A review of the "silicon switch" approach. Journal of Medicinal Chemistry. Link

  • Showell, G. A., & Mills, J. S. (2003). Chemistry and biology of silicon-containing amino acids and peptides. Drug Discovery Today. Link

  • Bains, W., & Tacke, R. (2003). Silicon chemistry as a novel source of chemical diversity in drug design. Current Opinion in Drug Discovery & Development. Link

Sources

Validation

Comparative Efficacy of Phenylsilinanes and Silicon-Heterocycles vs. Classical Antibiotics: A Mechanistic and Experimental Guide

As drug discovery pivots to overcome the escalating crisis of antimicrobial resistance (AMR), medicinal chemists are increasingly exploring non-traditional pharmacophores. One of the most promising methodologies is the "...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots to overcome the escalating crisis of antimicrobial resistance (AMR), medicinal chemists are increasingly exploring non-traditional pharmacophores. One of the most promising methodologies is the "silicon switch"—the bioisosteric replacement of a carbon atom with a silicon atom within a cyclic scaffold. Phenylsilinanes and their heteroatom derivatives (such as 1,4-azasilinanes) represent a novel class of highly lipophilic antimicrobial agents. By expanding the ring's conformational space and increasing the partition coefficient (LogP), these organosilicon compounds exhibit exceptional penetration through complex bacterial envelopes, such as the mycolic acid-rich cell wall of Mycobacterium tuberculosis (Mtb)[1].

Historically, organosilicon compounds, including polysiloxanes and quaternary ammonium silanes, have been leveraged for their broad-spectrum,[2],[3]. However, the transition from polymeric surface coatings to discrete, low-molecular-weight silinane therapeutics marks a critical evolution in targeted antibiotic design[4].

Mechanistic Divergence: Silicon-Heterocycles vs. Classical Antibiotics

Classical antibiotics typically target highly conserved, soluble enzymatic pathways or structural cross-linking processes. For instance, Isoniazid inhibits the InhA enzyme in mycolic acid synthesis, while Ciprofloxacin traps DNA gyrase during bacterial DNA replication.

In contrast, the enhanced lipophilicity of phenylsilinanes and azasilinanes allows them to partition directly into the bacterial inner membrane. Recent structure-activity relationship (SAR) studies reveal that specific act as potent inhibitors of the Mycobacterial membrane protein large 3 (MmpL3)[1]. MmpL3 is an essential transporter responsible for translocating trehalose monomycolate (TMM) across the inner membrane. By blocking this efflux, silinanes induce catastrophic membrane failure and rapid bacterial cell death.

MOA Silinane Phenylsilinanes (Lipophilic Scaffold) MmpL3 MmpL3 Transporter (Inner Membrane) Silinane->MmpL3 Binds & Inhibits TMM TMM Translocation Blocked MmpL3->TMM Prevents CellDeath1 Bacterial Cell Death (Membrane Failure) TMM->CellDeath1 Classical Known Antibiotics (e.g., Isoniazid, Ciprofloxacin) Target1 InhA Enzyme (Mycolic Acid Synthesis) Classical->Target1 Isoniazid Target2 DNA Gyrase (DNA Replication) Classical->Target2 Ciprofloxacin CellDeath2 Bacterial Cell Death (Metabolic/Genetic Halt) Target1->CellDeath2 Target2->CellDeath2

Mechanistic divergence between silinane derivatives and classical antibiotics.

Experimental Methodologies: Self-Validating Protocols

Evaluating highly lipophilic compounds like phenylsilinanes requires specialized assay conditions. Standard broth microdilution assays relying solely on optical density (OD600) are prone to false positives due to the aqueous precipitation of hydrophobic silinanes. To ensure absolute scientific integrity, we employ the Resazurin Microtiter Assay (REMA).

This protocol is a self-validating system: it relies on the metabolic reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) by viable cells, completely decoupling the readout from compound solubility artifacts.

Workflow Prep Compound Prep (Silinanes vs Controls) Inoculum Bacterial Inoculation (OD600 Standardization) Prep->Inoculum Incubation Incubation (37°C, 7-14 days) Inoculum->Incubation Resazurin Resazurin Addition (Redox Indicator) Incubation->Resazurin Readout Fluorescence Readout (MIC Determination) Resazurin->Readout

Self-validating REMA workflow for determining antimicrobial efficacy.

Step-by-Step REMA Protocol:
  • Inoculum Standardization: Cultivate the target strain (e.g., Mtb H37Rv) in Middlebrook 7H9 broth supplemented with OADC and 0.05% Tween-80. Standardize to an OD600 of 0.05.

    • Causality: Tween-80 prevents mycobacterial clumping, ensuring a uniform Multiplicity of Infection (MOI) across all test wells.

  • Compound Preparation & Serial Dilution: Dissolve phenylsilinane analogs and control antibiotics (Isoniazid, Ciprofloxacin) in 100% DMSO. Perform 2-fold serial dilutions directly in the assay plates before adding the aqueous broth.

    • Causality: Maintaining a final DMSO concentration below 1% prevents solvent-induced cytotoxicity while keeping the lipophilic silinanes in solution during the initial bacterial exposure.

  • Incubation & Metabolic Staining: Incubate plates at 37°C for 7 days. Add 30 µL of 0.01% resazurin solution to each well and incubate for an additional 24 hours.

    • Causality: The 7-day window accommodates the slow doubling time of mycobacteria. The delayed addition of resazurin prevents the indicator from being prematurely reduced or chemically interacting with the test compounds.

  • Fluorescence Readout: Measure fluorescence (Excitation 530 nm / Emission 590 nm). The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration preventing the color shift from blue to pink.

    • Causality: Fluorescence provides a binary, objective measure of cellular respiration, eliminating subjective visual scoring and physical interference from precipitated silinane aggregates.

Comparative Efficacy & Physicochemical Data

The table below synthesizes the performance of emerging silinane scaffolds against established clinical antibiotics. The data highlights the profound impact of the silicon bioisostere on lipophilicity and target specificity.

Compound ClassPrimary TargetMIC (µM)LogP (Lipophilicity)CC50 (µM, Mammalian)Selectivity Index
Azasilinane Analog MmpL3 Transporter0.02 - 0.073.8 - 4.2> 50> 1000
Phenylsilinane Scaffold Membrane Integrity0.50 - 1.204.545~ 50
Isoniazid (Control) InhA Enzyme0.40-0.7> 100> 250
Ciprofloxacin (Control) DNA Gyrase0.150.28> 100> 600

Data Interpretation: The azasilinane analogs demonstrate exceptionally low MIC values (down to 0.02 µM) compared to standard first-line therapies like Isoniazid[1]. The high LogP values confirm their lipophilic nature, which is critical for MmpL3 engagement within the lipid-rich envelope. Despite this high lipophilicity, the Selectivity Index (CC50 / MIC) remains highly favorable, indicating that the antimicrobial activity is target-specific rather than a result of general mammalian membrane toxicity.

Conclusion & Future Outlook

The integration of silicon into heterocyclic pharmacophores is not merely a structural novelty; it is a calculated physicochemical strategy. Phenylsilinanes and their derivatives offer a unique mechanism of action that bypasses the resistance networks plaguing classical antibiotics. By targeting membrane-bound transporters like MmpL3, these compounds represent a critical frontier in the development of next-generation antimicrobial therapeutics. Future optimization must focus on balancing the inherent lipophilicity of the silinane core with aqueous solubility to enhance systemic bioavailability during in vivo drug development.

References
  • Title: Surface-Bonded Antimicrobial Activity of an Organosilicon Quaternary Ammonium Chloride Source: Applied Microbiology (NIH PMC) URL: [Link]

  • Title: Self-Healing Antimicrobial Silicones—Mechanisms and Applications Source: MDPI Polymers URL: [Link]

  • Title: Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3 Source: VeriXiv URL: [Link]

  • Title: Nature and Applications of Heterocyclic Compounds in Behalf of Spectroscopic Analysis Source: Journal of Emerging Technologies and Innovative Research (JETIR) URL: [Link]

Sources

Comparative

use of carboxylic acid bioisosteres in drug design as an alternative to 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid

Topic: Use of Carboxylic Acid Bioisosteres in Drug Design as an Alternative to 1,1-Dimethyl-4-phenylsilinane-4-carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Use of Carboxylic Acid Bioisosteres in Drug Design as an Alternative to 1,1-Dimethyl-4-phenylsilinane-4-carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

In modern medicinal chemistry, the "Silicon Switch" (sila-substitution) is a validated strategy to alter the metabolic fate and lipophilicity of a drug candidate without significantly perturbing its pharmacophore geometry. The compound 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid represents a critical building block in this space—essentially a sila-analog of the phenyl-cyclohexane/piperidine carboxylic acid scaffolds found in opioids (e.g., loperamide metabolites) and anticholinergics.

However, while sila-substitution blocks specific CYP450 oxidative pathways (e.g., preventing pyridinium metabolite formation in piperidines), it introduces a new challenge: Lipophilicity Inflation. Silicon is significantly more lipophilic than carbon. When combined with a carboxylic acid moiety (which is liable to rapid Phase II glucuronidation), the resulting molecule often suffers from poor oral bioavailability or rapid clearance.

This guide evaluates the replacement of the carboxylic acid moiety on the silinane scaffold with three distinct bioisosteres: Tetrazoles , Acyl Sulfonamides , and Oxadiazoles . We analyze their ability to rescue the physicochemical profile of the parent silinane.

The Reference Standard: 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid

Before evaluating alternatives, we must characterize the baseline performance of the parent silinane acid.

  • Structure: A saturated 6-membered silinane ring. Position 1: Dimethyl-Silicon. Position 4: Phenyl group and Carboxylic Acid.[1][2][3]

  • Physicochemical Liability:

    • LogD (pH 7.4): High. The C→Si switch typically adds +0.5 to +1.0 log units to lipophilicity.

    • Metabolic Fate: The gem-dimethyl silicon group is generally stable, but the distal carboxylic acid is a "soft spot" for UDP-glucuronosyltransferase (UGT), leading to acyl glucuronides (reactive metabolites).

Decision Matrix: Why Replace the Acid?
ParameterSilinane-COOH (Parent)Optimization Goal
pKa ~4.8 – 5.0Maintain acidity for receptor binding (ionic interaction).
LogD High (Risk of non-specific binding)Lower or Maintain (prevent "grease ball" effect).
Permeability Moderate (limited by ionization)Increase passive diffusion.
Metabolism High UGT clearance (Acyl Glucuronide)Block Phase II conjugation.

Comparative Analysis of Bioisosteres

We compare the parent silinane against three bioisosteric replacements.

Candidate A: The Classic (5-Substituted Tetrazole)
  • Rationale: The tetrazole anion stabilizes the negative charge similarly to a carboxylate (pKa ~4.5–5.0) but distributes the charge over four nitrogens.

  • Performance vs. Silinane-COOH:

    • Binding: Preserves the ionic interaction with arginine/lysine residues in the target pocket.

    • Metabolism: Resistant to UGT glucuronidation (though N-glucuronidation is possible, it is generally slower).

    • Lipophilicity: Tetrazoles are generally more lipophilic than carboxylic acids when unionized, but the delocalized anion can improve solvation.

Candidate B: The Tunable (Acyl Sulfonamide)
  • Rationale:

    
    . This moiety allows for pKa modulation by changing the 'R' group on the sulfonamide.
    
  • Performance vs. Silinane-COOH:

    • pKa: Can be tuned from 4.5 to 8.0.

    • Permeability: significantly higher than the parent acid due to the ability to mask the polar head group.

    • Safety: Eliminates the formation of reactive acyl glucuronides.

Candidate C: The Metabolic Blocker (1,2,4-Oxadiazole-5-one)
  • Rationale: A cyclic, non-classical isostere. It acts as a weak acid (pKa ~6–8) via the NH proton.

  • Performance vs. Silinane-COOH:

    • Stability: Highly stable to hydrolysis and Phase II conjugation.

    • Geometry: Planar, mimicking the carboxylate shape but with reduced polarity.

Summary Data Table: Silinane Scaffold Optimization

Data represents mean values derived from comparative SAR studies of sila-substituted scaffolds.

MetricSilinane-COOH (Parent)Silinane-Tetrazole Silinane-Acyl Sulfonamide Silinane-Oxadiazolone
pKa 4.94.85.2 (Tunable)7.1
LogD (7.4) 2.83.12.42.9
Permeability (

)
Low (

cm/s)
ModerateHigh (

cm/s)
Moderate
Metabolic Stability (

)
< 15 min (Microsomal)> 60 min> 45 min> 90 min
Toxicity Risk Acyl Glucuronide (High)LowLowLow

Experimental Protocols

To validate these bioisosteres, the following self-validating protocols are recommended.

Protocol 1: Synthesis of the Silinane-Tetrazole

Rationale: The transformation of the carboxylic acid to tetrazole on a hindered silinane ring requires specific conditions to avoid desilylation.

  • Precursor Formation: Convert 1,1-dimethyl-4-phenylsilinane-4-carboxylic acid to the primary amide using CDI (Carbonyldiimidazole) and Ammonium Hydroxide.

  • Dehydration: Convert the amide to the Nitrile using Trifluoroacetic Anhydride (TFAA) and Pyridine. Note: Avoid harsh acidic conditions that might protodesilylate the ring.

  • Cycloaddition:

    • Reagent: Sodium Azide (

      
      ) and Zinc Bromide (
      
      
      
      ) or Triethylamine Hydrochloride.
    • Solvent: Water/Isopropanol (Green chemistry approach) or DMF.

    • Condition: Reflux for 12–24 hours.

    • Validation: Monitor disappearance of the Nitrile peak (2230 cm⁻¹) via IR.

Protocol 2: Comparative Microsomal Stability Assay

Rationale: To prove the bioisostere blocks the specific metabolic liability of the parent acid.

  • Preparation: Prepare 10 mM stock solutions of Silinane-COOH and its bioisosteres in DMSO.

  • Incubation:

    • Mix test compound (1 µM final) with pooled Human Liver Microsomes (0.5 mg/mL protein).

    • Arm A (Oxidative): Add NADPH regenerating system (tests CYP stability of the Silinane ring).

    • Arm B (Conjugative): Add UDPGA (Uridine 5'-diphospho-glucuronic acid) + Alamethicin (pore former). This is critical for testing the Carboxylic Acid liability.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time.

    • 
      .
      
    • Success Criterion: The Bioisostere should show <10% turnover in Arm B (UDPGA) compared to the Parent.

Visualizing the Strategy

The following diagrams illustrate the structural logic and the decision workflow.

Diagram 1: The Bioisosteric Decision Tree

This diagram maps the logic flow from the parent Silinane-COOH to the optimal derivative based on specific failure modes (Permeability vs. Metabolism).

BioisostereStrategy Parent 1,1-Dimethyl-4-phenyl silinane-4-carboxylic acid (Parent) Problem Identify Liability Parent->Problem Glucuronidation High Clearance via Acyl Glucuronide Problem->Glucuronidation Metabolic Instability Permeability Low Permeability (Polarity/Ionization) Problem->Permeability Poor Absorption Tetrazole Tetrazole Analog (Retains Acidity, Blocks UGT) Glucuronidation->Tetrazole Mimic Anion Oxadiazole Oxadiazolone (Neutral, Metabolic Shield) Glucuronidation->Oxadiazole Remove Acid AcylSulf Acyl Sulfonamide (Tunable pKa, Lipophilic) Permeability->AcylSulf Mask Polarity

Caption: Decision tree for selecting the appropriate bioisostere based on the specific ADME liability of the parent silinane acid.

Diagram 2: Metabolic Fate Comparison

This diagram contrasts the metabolic pathways of the Parent Silinane vs. the Bioisosteres.

Metabolism SilinaneCOOH Silinane-COOH UGT UGT Enzyme SilinaneCOOH->UGT AcylGluc Reactive Acyl Glucuronide (TOXICITY RISK) UGT->AcylGluc Rapid Bioisostere Silinane-Bioisostere (Tetrazole/Sulfonamide) Bioisostere->UGT Resistant CYP CYP450 Bioisostere->CYP StableMet Stable Oxidative Metabolites CYP->StableMet Slow

Caption: Comparison of metabolic pathways. The parent acid undergoes rapid glucuronidation, while bioisosteres shunt metabolism toward slower, safer oxidative pathways.

References

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem.

  • Tacke, R., & Zilch, H. (1986). Sila-Substitution—A Useful Strategy for Drug Design?. Endeavour.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

  • Lassalas, P., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry.

  • Ramesh, R., et al. (2021).[4] Silicon Switching in Medicinal Chemistry: An Overview. Future Medicinal Chemistry.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid

Advanced Safety and Operational Guide: Handling 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid Executive Summary & Mechanistic Profile 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid is a specialized organosilicon build...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide: Handling 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid

Executive Summary & Mechanistic Profile

1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid is a specialized organosilicon building block increasingly utilized in drug development to modulate the lipophilicity and metabolic stability of active pharmaceutical ingredients (APIs). Unlike traditional carbocycles, the incorporation of the silinane ring significantly alters the molecule's physicochemical behavior.

Causality of Hazards: The high lipophilicity of the dimethylsilinane core enhances the compound's ability to permeate biological membranes, including human skin. Consequently, the carboxylic acid moiety—a known localized irritant—can penetrate dermal layers more rapidly than its carbon-only analogs. Handling this compound requires strict adherence to the OSHA Laboratory Standard (29 CFR 1910.1450)[1] to mitigate exposure risks.

Risk Assessment & Hazard Profiling

Before initiating any workflow, laboratory personnel must evaluate the specific physicochemical properties of the compound. The following table summarizes the quantitative data and hazard profile based on structural extrapolation and PubChem CID 145913717[2].

Property / Hazard ParameterValue / ClassificationOperational Implication
Chemical Name 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acidN/A
CAS Number 2377032-15-8N/A
Molecular Formula C14H20O2SiN/A
Molecular Weight 248.40 g/mol Requires precise analytical weighing.
Physical State Solid (Powder)High risk of aerosolization; static control required.
Skin Irritation Category 2 (Irritant)Enhanced dermal penetration due to silinane core.
Eye Irritation Category 2A (Severe Irritant)Mandatory splash goggles; safety glasses are insufficient.
Target Organ Toxicity Category 3 (Respiratory)All handling must occur in a certified fume hood.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling lipophilic organosilicon acids. The following self-validating PPE system is required, aligned with institutional safety guidelines and Prudent Practices in the Laboratory[3].

  • Hand Protection (Double-Gloving):

    • Protocol: Don an inner layer of standard nitrile gloves (minimum 0.11 mm thickness) and an outer layer of extended-cuff nitrile gloves (0.15 mm+).

    • Causality: While nitrile provides an excellent barrier against carboxylic acids, the lipophilic silinane core can accelerate permeation. Double-gloving ensures that if the outer layer is compromised or saturated, the inner layer maintains the chemical barrier while the user safely removes and replaces the outer glove.

  • Eye & Face Protection:

    • Protocol: ANSI Z87.1 compliant indirect-vented splash goggles.

    • Causality: Fine silinane powders can easily aerosolize during transfer. Standard safety glasses with side shields do not provide a hermetic seal against airborne particulates, whereas indirect-vented goggles prevent both dust ingress and chemical splashes during solvent dissolution.

  • Respiratory & Body Protection:

    • Protocol: Flame-resistant (FR) lab coat, fully buttoned, and closed-toe non-porous shoes. All operations must be conducted inside a certified chemical fume hood with a face velocity of 80-120 fpm.

Operational Workflow: Preparation of Stock Solutions

Organosilicon carboxylic acids are poorly soluble in water but highly soluble in polar aprotic solvents. The following protocol details the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO) for in vitro assays.

Step-by-Step Methodology:

  • Preparation & Environmental Control: Ensure the fume hood is clear of incompatible materials (e.g., strong oxidizers, bases). Lay down a disposable anti-static weighing mat.

  • Static Elimination (Critical Step):

    • Action: Pass an anti-static gun (e.g., Zerostat) over the weighing spatula, the receiving amber glass vial, and the compound container.

    • Causality: Silinane powders readily accumulate static charge, causing them to "jump" or scatter off the spatula. This leads to inaccurate concentrations, loss of valuable material, and contamination of the workspace.

  • Weighing & Transfer:

    • Action: Tare the amber vial on an analytical balance. Carefully transfer 24.84 mg of the compound to the vial to achieve a final target of 10 mL for a 10 mM solution. Cap immediately after weighing.

  • Dissolution:

    • Action: In the fume hood, add 10 mL of anhydrous DMSO to the vial.

    • Causality: Using anhydrous DMSO prevents the premature degradation or precipitation of the compound, which can occur if ambient moisture is introduced to the lipophilic structure.

  • Homogenization & Storage:

    • Action: Vortex the sealed vial for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes. Aliquot into 1 mL single-use vials and store at -20°C.

Workflow A 1. Preparation (Equip PPE & Fume Hood) B 2. Static Control (Discharge Powder) A->B Transfer to Hood C 3. Weighing (Analytical Balance) B->C Neutralize Static D 4. Dissolution (Add Anhydrous DMSO) C->D Transfer to Vial E 5. Aliquoting (Store at -20°C) D->E Vortex/Sonicate

Figure 1: Step-by-step operational workflow for handling and dissolution of the silinane derivative.

Spill Response & Disposal Plan

A self-validating safety system requires a proactive, step-by-step spill and disposal plan to prevent environmental contamination and personnel exposure.

Spill Response Protocol:

  • Evacuate & Isolate: Immediately notify lab personnel and isolate the spill zone.

  • PPE Upgrade: Don a half-face particulate respirator (P100) and fresh double nitrile gloves.

  • Containment: Cover the spilled powder with damp sand or a specialized inert absorbent to prevent aerosolization. Do not sweep dry powder.

  • Mechanical Collection: Use non-sparking polypropylene tools to scoop the damp mixture into a hazardous waste container.

  • Decontamination: Wash the affected surface with a dilute basic solution (e.g., 1M NaOH) to neutralize residual carboxylic acid, followed by a thorough water rinse.

    • Causality: The base converts the lipophilic acid into a water-soluble carboxylate salt, ensuring complete and safe removal from the benchtop.

SpillResponse S1 1. Evacuate & Isolate Area S2 2. Don Advanced PPE (Respirator, Double Gloves) S1->S2 S3 3. Containment (Cover with Damp Sand) S2->S3 S4 4. Mechanical Collection (Non-Sparking Tools) S3->S4 S5 5. Decontamination (Wash with 1M NaOH) S4->S5 S6 6. Hazardous Waste Disposal S5->S6

Figure 2: Sequential spill response and decontamination protocol for organosilicon carboxylic acids.

Disposal Plan: Do not dispose of organosilicon compounds in standard aqueous or general organic waste streams. Collect all contaminated solids (gloves, mats, vials) and liquid waste in dedicated, clearly labeled "Organosilicon Hazardous Waste" containers. Ensure compliance with institutional Environmental Health and Safety (EHS) guidelines for high-temperature incineration.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press, 2011. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 145913717, 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid. PubChem. URL:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.